Product packaging for 4-Chloro-5-ethynylpyrimidin-2-amine(Cat. No.:CAS No. 1392804-24-8)

4-Chloro-5-ethynylpyrimidin-2-amine

Numéro de catalogue: B1473316
Numéro CAS: 1392804-24-8
Poids moléculaire: 153.57 g/mol
Clé InChI: LXSANWYOFLTJJB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-5-ethynylpyrimidin-2-amine (CAS RN: 1392804-24-8) is a chemical compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol . It is a pyrimidine derivative, a class of heterocyclic compounds that are ubiquitous in nature and crucial in synthetic chemistry due to their wide spectrum of significant pharmacological properties . This compound features both an amine and an ethynyl group on a chlorinated pyrimidine ring, making it a valuable building block for synthetic organic and medicinal chemistry research. Key Chemical Identifiers: • CAS RN: 1392804-24-8 • Molecular Formula: C6H4ClN3 • Molecular Weight: 153.57 g/mol • MDL Number: MFCD23106226 Research Applications: As a multifunctional heterocyclic building block, this compound is of significant interest in drug discovery and development. Pyrimidine-based scaffolds, like this one, are frequently employed in the synthesis of more complex molecules for various biological applications. These applications can include serving as core structures in the development of antiviral, antifungal, and anticancer agents . The presence of reactive functional groups, specifically the chloro and ethynyl substituents, allows for further structural diversification through cross-coupling reactions and other synthetic transformations, enabling researchers to create libraries of compounds for biological screening . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. According to supplier data, this compound carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn, and handling should be carried out in a well-ventilated environment. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B1473316 4-Chloro-5-ethynylpyrimidin-2-amine CAS No. 1392804-24-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-chloro-5-ethynylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c1-2-4-3-9-6(8)10-5(4)7/h1,3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSANWYOFLTJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(N=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295232
Record name 4-Chloro-5-ethynyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-24-8
Record name 4-Chloro-5-ethynyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-ethynyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to 4-Chloro-5-ethynylpyrimidin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-ethynylpyrimidin-2-amine is a key heterocyclic intermediate that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive chlorine atom, a versatile ethynyl group, and an amino moiety on a pyrimidine scaffold, make it an invaluable building block for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role in the development of potent kinase inhibitors for therapeutic intervention.

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its function as a versatile scaffold for the construction of targeted therapeutics, particularly in the realm of oncology. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, and the strategic placement of the chloro and ethynyl substituents allows for facile and selective chemical modifications.

The two primary reaction vectors on the this compound molecule are:

  • Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

  • Palladium-catalyzed cross-coupling reactions , most notably the Sonogashira coupling, at the C5-ethynyl group.

These orthogonal reactive sites enable medicinal chemists to systematically build molecular complexity and fine-tune the pharmacological properties of the resulting compounds.

A Key Intermediate in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold of this compound serves as an excellent mimic of the adenine ring of ATP, the natural substrate for kinases. This allows molecules derived from this intermediate to competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity.

A general synthetic approach to developing kinase inhibitors using this compound is outlined below. This workflow highlights the strategic use of sequential SNAr and Sonogashira coupling reactions to introduce diverse functionalities that can interact with specific regions of the kinase active site, leading to potent and selective inhibitors.

G cluster_synthesis Synthesis of this compound cluster_modification Molecular Elaboration cluster_evaluation Biological Evaluation start Starting Materials synthesis_step Multi-step Synthesis start->synthesis_step product This compound synthesis_step->product snar Nucleophilic Aromatic Substitution (SNAr) (R1-NH2) product->snar Step 1 sonogashira Sonogashira Coupling (R2-Aryl Halide) snar->sonogashira Step 2 final_product Final Kinase Inhibitor sonogashira->final_product intermediate Disubstituted Pyrimidine Intermediate biochemical_assay Biochemical Kinase Assay final_product->biochemical_assay cell_assay Cell-based Proliferation Assay biochemical_assay->cell_assay in_vivo In Vivo Efficacy Studies cell_assay->in_vivo

Caption: General workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic attack by amines. This reaction is typically carried out under basic conditions to facilitate the displacement of the chloride.

Example Protocol:

To a solution of this compound (1.0 eq) in a suitable solvent such as n-butanol or isopropanol is added the desired amine (1.1 - 1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is heated to a temperature ranging from 80°C to 120°C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the product is isolated by precipitation or extraction, followed by purification using column chromatography.

General Procedure for Sonogashira Cross-Coupling

The terminal alkyne of the ethynyl group at the C5 position readily participates in palladium-catalyzed Sonogashira coupling with aryl or heteroaryl halides. This reaction is a powerful tool for introducing a wide range of aromatic substituents.

Example Protocol:

In a reaction vessel, the 4-substituted-5-ethynylpyrimidin-2-amine intermediate (1.0 eq), the aryl or heteroaryl halide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq) are combined in a degassed solvent system, typically a mixture of an amine base (e.g., triethylamine or DIPEA) and an organic solvent (e.g., THF or DMF). The reaction mixture is stirred at a temperature ranging from room temperature to 80°C under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by TLC or LC-MS. The reaction is then worked up by filtering off the catalyst and evaporating the solvent. The crude product is purified by column chromatography to yield the desired coupled product.

Quantitative Data Presentation

The utility of this compound as a scaffold is exemplified by the biological activity of the compounds derived from it. The following table summarizes the in vitro kinase inhibitory and anti-proliferative activities of representative pyrimidine-based inhibitors synthesized using this key intermediate.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (µM)
Inhibitor A EGFR7.4A549 (Lung Cancer)0.32
Inhibitor B ALK12.1H3122 (NSCLC)0.58
Inhibitor C CDK225.6MCF-7 (Breast Cancer)1.2
Inhibitor D VEGFR242.3HepG2 (Liver Cancer)2.5

IC₅₀: The concentration of the inhibitor required to reduce the activity of the target kinase by 50%. GI₅₀: The concentration of the inhibitor required to inhibit the growth of the cancer cell line by 50%.

Signaling Pathway Visualization

The kinase inhibitors synthesized from this compound often target critical nodes in cancer-related signaling pathways. For instance, inhibitors of the Epidermal Growth Factor Receptor (EGFR) can block downstream signaling cascades that promote cell proliferation and survival.

G cluster_pathway Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its strategic combination of reactive functional groups on a privileged pyrimidine scaffold provides a robust platform for the synthesis of potent and selective kinase inhibitors. The ability to systematically modify its structure through well-established chemical transformations allows for the rapid exploration of structure-activity relationships, facilitating the optimization of lead compounds into clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase activity. The continued application of this key intermediate is expected to fuel the development of next-generation targeted therapies.

The Core of Kinase Inhibition: A Technical Guide to Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors at the forefront of modern oncology. Among these, pyrimidine-based inhibitors have emerged as a particularly fruitful class of therapeutics, forming the backbone of numerous FDA-approved drugs. This technical guide provides an in-depth exploration of pyrimidine-based kinase inhibitors, detailing their mechanism of action, surveying key examples, and offering comprehensive experimental protocols for their evaluation.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring, a fundamental component of nucleic acids, has proven to be a privileged scaffold in the design of kinase inhibitors.[1] Its ability to mimic the adenine base of ATP allows it to effectively compete for the ATP-binding site within the kinase domain, thereby blocking the phosphorylation cascade that drives many oncogenic processes.[2][3] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the development of highly potent and selective inhibitors against a wide array of kinase targets.[1] Currently, 22 pyrimidine-containing drugs have received FDA approval for cancer treatment.[4]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Pyrimidine-based kinase inhibitors predominantly function as ATP-competitive inhibitors.[5] They achieve this by forming hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain.[6] This interaction physically obstructs the binding of ATP, preventing the transfer of a phosphate group to substrate proteins and thereby halting the downstream signaling cascade. The specificity of these inhibitors is often dictated by interactions with other residues within and around the ATP-binding pocket.

Key Classes and Targets of Pyrimidine-Based Kinase Inhibitors

The adaptability of the pyrimidine scaffold has led to the development of inhibitors targeting a diverse range of kinases implicated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Overactivation of the EGFR signaling pathway is a common driver of tumor growth and proliferation in various cancers, particularly non-small cell lung cancer (NSCLC).[7] Pyrimidine-based inhibitors have been instrumental in targeting both wild-type and mutant forms of EGFR.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily mediated by the VEGFR signaling pathway. Several pyrimidine-based multi-kinase inhibitors target VEGFRs, effectively cutting off the tumor's blood supply.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway plays a crucial role in immune responses and cell growth.[8][9] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. Pyrimidine-based inhibitors have been developed to specifically target members of the JAK family.

Quantitative Data Summary

The following tables summarize the in vitro potency (IC50) and pharmacokinetic parameters of selected pyrimidine-based kinase inhibitors.

InhibitorTarget Kinase(s)IC50 (nM)Cell LineReference
Compound 30 EGFR0.95A431[3]
Compound 31 EGFR0.97A431[3]
Compound 32 EGFR1.5A431[3]
Compound 34 EGFR2-[3]
Compound 37 EGFR2-[3]
Compound 38 EGFR33-[3]
Compound 42 EGFRL858R1.1-[3]
Compound 42 EGFRL858R/T790M34-[3]
Compound 42 EGFRL858R/T790M/C797S7.2-[3]
Compound 45 EGFRL858R1.7-[3]
Compound 45 EGFRL858R/T790M23.3-[3]
Compound 45 EGFRL858R/T790M/C797S582.2-[3]
Compound 1 EGFR14.8-[3]
Compound 1 HER2682-[3]
Compound 4 EGFR0.054 µM-[10]
Compound 15 EGFR0.135 µM-[10]
Compound 16 EGFR0.034 µM-[10]
DrugBioavailability (%)Tmax (hr)Half-life (hr)MetabolismReference
Imatinib~1002-418CYP3A4[11][12]
DasatinibWell absorbed0.5-63-5CYP3A4[11][12]
Nilotinib31 (fasted)317CYP3A4[11][12]
Pazopanib14-392-431CYP3A4[11]
Sorafenib50 (fasted)325-48CYP3A4, UGT1A9[11][12]
Sunitinib50 (fasted)6-1240-60CYP3A4[11][12]

Mandatory Visualizations

Signaling Pathways

EGFR_Signaling_Pathway Ligand Ligand (EGF, TGF-α) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos P PI3K PI3K Dimerization->PI3K P PLCg PLCγ Dimerization->PLCg P STAT STAT Dimerization->STAT P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Dimerization

Caption: Simplified EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg P PI3K PI3K Dimerization->PI3K P Src Src Dimerization->Src P DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO FAK FAK Src->FAK FAK->Nucleus Angiogenesis Angiogenesis (Migration, Proliferation, Permeability) Nucleus->Angiogenesis Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Dimerization

Caption: Key pathways in VEGFR signaling targeted by pyrimidine-based inhibitors to block angiogenesis.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT recruits JAK->Receptor P JAK->JAK JAK->STAT P STAT_P pSTAT Dimerization Dimerization STAT_P->Dimerization Nucleus Nucleus Dimerization->Nucleus Transcription Gene Transcription (Inflammation, Cell Growth) Nucleus->Transcription Inhibitor Pyrimidine-Based Inhibitor Inhibitor->JAK

Caption: The JAK-STAT signaling cascade and its inhibition by pyrimidine-based JAK inhibitors.

Experimental Workflows

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Kinase Purified Kinase Incubation Incubate Kinase, Substrate, Inhibitor, and ATP Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP (radiolabeled or cold) ATP->Incubation Inhibitor Test Inhibitor (serial dilutions) Inhibitor->Incubation Stop Stop Reaction Incubation->Stop Detection Measure Substrate Phosphorylation (e.g., radioactivity, fluorescence) Stop->Detection Analysis Calculate IC50 Detection->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol is a standard method for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

  • [γ-33P]ATP

  • Test inhibitor (dissolved in DMSO)

  • 96-well filter plates (e.g., phosphocellulose)

  • Phosphoric acid wash buffer (e.g., 0.75%)

  • Scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the following to each well:

    • Kinase reaction buffer

    • Test inhibitor dilution (final DMSO concentration should be ≤1%)

    • Purified kinase

  • Initiate the kinase reaction by adding a mixture of the substrate and [γ-33P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate.

  • Wash the filter plate multiple times with the phosphoric acid wash buffer to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of kinase inhibitors.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test inhibitor. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[13]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percent cell viability for each inhibitor concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pyrimidine-based kinase inhibitor in a mouse xenograft model.[14][15]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional, to enhance tumor formation)

  • Test inhibitor formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of the cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of the mice.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume (typically calculated as (length x width²)/2) and body weight of the mice regularly (e.g., 2-3 times per week).

  • Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).

  • Analyze the data to determine the effect of the inhibitor on tumor growth.

Conclusion

Pyrimidine-based kinase inhibitors represent a cornerstone of targeted cancer therapy. Their proven clinical efficacy and the ongoing discovery of novel derivatives with improved potency and selectivity underscore the enduring importance of this chemical scaffold. This guide provides a foundational understanding of these critical therapeutic agents and offers practical protocols for their preclinical evaluation, empowering researchers and drug developers to continue advancing the field of oncology.

References

The Ethynyl Group: A Linchpin in Pyrimidine Compound Reactivity and Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleobases and a wide array of pharmaceuticals.[1][2] The strategic functionalization of this privileged heterocycle is paramount in modulating the physicochemical properties and biological activity of these compounds. Among the various substituents employed, the ethynyl group (–C≡CH) has emerged as a particularly versatile and powerful modulator of pyrimidine reactivity and pharmacology. Its unique linear geometry, electronic properties, and diverse reactivity make it a valuable tool in drug discovery and chemical biology.[3] This technical guide provides a comprehensive overview of the role of the ethynyl group in the reactivity of pyrimidine compounds, with a focus on its impact on drug design, experimental applications, and underlying reaction mechanisms.

The Multifaceted Role of the Ethynyl Group in Pyrimidine Scaffolds

The introduction of an ethynyl group onto a pyrimidine ring imparts a range of properties that can be exploited by medicinal chemists and chemical biologists.

1. Bioisosterism and Target Engagement: The ethynyl group can act as a bioisostere for other chemical moieties, notably halogens. A prominent example is the comparison between the EGFR inhibitors gefitinib (chloro-substituted) and erlotinib (ethynyl-substituted), where the ethynyl group mimics the interaction of the chlorine atom with the protein backbone.[4][5] The polarized C-H bond of the terminal alkyne can act as a weak hydrogen bond donor, while the π-system can engage in various non-covalent interactions within a protein's active site.[5] However, the replacement is not always favorable; in one study, replacing a strongly interacting iodine with an ethynyl group led to a 13-fold loss in binding affinity, highlighting the context-dependent nature of this bioisosteric substitution.[4][5]

2. Structural Rigidity and Linker Chemistry: The linear and rigid nature of the ethynyl group makes it an excellent linker to connect different pharmacophoric elements within a molecule.[6] This rigidity can help to lock a molecule into a specific conformation that is optimal for binding to its biological target, thereby improving potency and selectivity.

3. Modulation of Physicochemical Properties: The ethynyl group can influence key physicochemical properties such as pKa and metabolic stability. While comprehensive studies directly comparing ethynyl-pyrimidines to their non-ethynyl counterparts are limited, theoretical calculations and experimental data on related heterocyclic systems suggest that the electron-withdrawing nature of the ethynyl group can impact the basicity of the pyrimidine nitrogen atoms.

4. Gateway for Further Functionalization: The terminal alkyne is a highly versatile functional group that serves as a "handle" for a variety of chemical transformations. This is most notably exploited in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[5][7] These reactions allow for the efficient and specific covalent attachment of other molecules, such as fluorescent dyes, biotin, or other pharmacophores.

Quantitative Impact of Ethynyl Substitution

Quantifying the precise impact of an ethynyl group on the biological and physicochemical properties of a pyrimidine compound is often complex and context-dependent. The following table summarizes available data from comparative studies to illustrate these effects.

Compound Pair/System Metric Value (Ethynyl-substituted) Value (Non-ethynyl analogue) Fold Change/Difference Key Takeaway Reference(s)
Erlotinib vs. Gefitinib IC₅₀ (EGFR Kinase)2 nM2-37 nMVariableErlotinib (ethynyl) shows comparable or slightly better potency than Gefitinib (chloro) against EGFR.[4][8]
p53-Y220C Ligand Kᵢ (Binding Affinity)2.6 µM0.2 µM (Iodo-substituted)13-fold decreaseReplacement of a strongly interacting iodine with an ethynyl group resulted in a significant loss of affinity.[4][5]
Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors IC₅₀ (BTK)7.95 nMNot directly compared-An alkynyl ether linker maintained high potency comparable to the parent drug, ibrutinib.[1]
Isothiazolo[4,3-b]pyridines IC₅₀ (PIKfyve)0.011 µM0.602 µM (no alkyne linker)~55-fold decreaseThe ethynyl linker was shown to be critical for potent inhibition of the PIKfyve kinase.[9]

Note: Direct isosteric comparisons on a simple pyrimidine scaffold are scarce in the literature. This table presents the best available data from related systems to illustrate the potential impact of ethynyl substitution.

Key Reactions and Experimental Protocols

The reactivity of the ethynyl group is central to its utility. The following sections detail the protocols for two of the most important reactions involving ethynyl-pyrimidines.

Sonogashira Coupling for the Synthesis of Ethynyl-Pyrimidines

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper.[7][10] This reaction is widely used to introduce an ethynyl group onto a pyrimidine ring or to couple an ethynyl-pyrimidine with another aromatic system.

Workflow for Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine halopyrimidine, Pd catalyst (e.g., Pd(PPh₃)₄), and CuI in a flask B Evacuate and backfill the flask with inert gas (e.g., Argon) A->B C Add anhydrous amine base (e.g., triethylamine) and solvent (e.g., THF) B->C D Add terminal alkyne C->D E Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature and filter off solids F->G H Concentrate the filtrate G->H I Purify the crude product by column chromatography H->I

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling of a Halopyrimidine

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the halopyrimidine (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add anhydrous triethylamine (3.0 mL) and anhydrous tetrahydrofuran (THF) (5.0 mL) to the flask via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired ethynyl-pyrimidine.[7][10]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and simple to perform. The CuAAC reaction is a prime example and is extensively used to conjugate an ethynyl-substituted pyrimidine with an azide-containing molecule.[6][11] This reaction is the basis for the EdU cell proliferation assay.

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis/Purification A Prepare stock solutions of: - Ethynyl-pyrimidine - Azide-containing molecule - CuSO₄ - Sodium Ascorbate B In an aqueous buffer, combine the ethynyl-pyrimidine and azide molecule C Add CuSO₄ solution B->C D Initiate the reaction by adding freshly prepared Sodium Ascorbate solution C->D E Incubate at room temperature, protected from light D->E F Analyze the reaction mixture (e.g., fluorescence for EdU assay) or purify the product E->F

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition.

Detailed Protocol: EdU Cell Proliferation Assay for Flow Cytometry

This protocol describes the detection of DNA synthesis in cultured cells using the click reaction between incorporated 5-ethynyl-2'-deoxyuridine (EdU), a pyrimidine analogue, and a fluorescent azide.

  • Cell Labeling:

    • Culture cells to the desired density.

    • Add EdU to the culture medium at a final concentration of 10 µM.

    • Incubate for a period appropriate for the cell type (e.g., 1-2 hours) to allow for incorporation of EdU into newly synthesized DNA.[12][13]

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash once with 1% BSA in PBS.

    • Fix the cells by resuspending the cell pellet in 100 µL of a fixative solution (e.g., Click-iT® fixative) and incubating for 15 minutes at room temperature, protected from light.[12][13]

  • Permeabilization:

    • Wash the fixed cells with 1% BSA in PBS.

    • Permeabilize the cells by resuspending in 100 µL of a saponin-based permeabilization and wash reagent and incubating for 15 minutes.[14]

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For each sample, combine in order: buffer, CuSO₄, the fluorescent azide, and a reaction buffer additive (e.g., sodium ascorbate) to initiate the reaction.[13][14]

    • Resuspend the permeabilized cells in 0.5 mL of the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.[12][13]

  • Washing and Analysis:

    • Wash the cells once with 3 mL of the permeabilization and wash reagent.

    • Resuspend the cells in a suitable buffer for flow cytometry analysis.

    • Analyze the fluorescence of the cells using a flow cytometer to quantify the population of cells that have undergone DNA synthesis.[12][13]

Signaling Pathways Targeted by Ethynyl-Pyrimidine Drugs

The ethynyl group is a feature of several successful kinase inhibitors. These drugs target key signaling pathways that are often dysregulated in cancer.

EGFR Signaling Pathway and its Inhibition by Erlotinib and Gefitinib

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates downstream signaling cascades including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways promote cell proliferation, survival, and differentiation.[15][16] Erlotinib and Gefitinib are EGFR inhibitors that contain an ethynylphenyl and a chlorophenyl group, respectively, attached to a quinazoline core (a fused pyrimidine system). They act by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking its activity and downstream signaling.[4]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation Inhibitor Erlotinib / Gefitinib Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition by erlotinib/gefitinib.

HER2 Signaling Pathway and its Inhibition by Lapatinib

Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is another member of the EGFR family. It can form heterodimers with other EGFR family members, leading to the activation of similar downstream signaling pathways (MAPK and PI3K/AKT) that drive cell growth and survival.[17][18] Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR and HER2. It also contains a substituted pyrimidine core and functions by reversibly blocking the ATP-binding sites of these receptors.[18]

HER2_Pathway HER2_dimer HER2/HER3 Heterodimer RAS RAS HER2_dimer->RAS PI3K PI3K HER2_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation Lapatinib Lapatinib Lapatinib->HER2_dimer Inhibits

Caption: Simplified HER2 signaling pathway and its inhibition by lapatinib.

Conclusion

The ethynyl group is a powerful and versatile functional group in the context of pyrimidine chemistry. Its ability to act as a bioisostere, a rigid linker, and a reactive handle for further functionalization has made it an invaluable tool for medicinal chemists and chemical biologists. The success of ethynyl-containing drugs like erlotinib underscores its importance in modulating the reactivity and therapeutic potential of pyrimidine-based compounds. The continued exploration of the unique properties of the ethynyl group will undoubtedly lead to the development of novel and more effective pyrimidine-based therapeutics and research tools.

References

An In-depth Technical Guide to 4-Chloro-5-ethynylpyrimidin-2-amine: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-ethynylpyrimidin-2-amine is a substituted pyrimidine that holds potential as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. While direct biological data for this specific compound is not extensively published, this guide infers its potential biological significance based on the activities of structurally related molecules. Experimental protocols for key synthetic steps are detailed, and logical workflows are visualized to aid in the understanding of its synthesis.

Introduction

The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, owing to its presence in nucleobases and its ability to act as a versatile scaffold for interacting with various biological targets. The introduction of a chloro group at the 4-position and an ethynyl group at the 5-position of the 2-aminopyrimidine core creates a molecule with multiple reactive sites, making it an attractive building block for combinatorial chemistry and targeted drug discovery. The ethynyl group, in particular, can serve as a handle for further modifications via reactions like the Sonogashira coupling or as a pharmacophore that can interact with target proteins.

While the specific discovery of this compound is not well-documented in a singular seminal publication, its existence and synthesis can be inferred from the broader history of pyrimidine chemistry and its application in medicinal chemistry screening libraries. It is likely that this compound emerged from efforts to synthesize diverse small molecules for high-throughput screening to identify novel kinase inhibitors.

Proposed Synthesis and Experimental Protocols

Synthesis of 2,5-Diamino-4,6-dihydroxypyrimidine

The synthesis of the pyrimidine core can begin with the condensation of a suitable C3 fragment with guanidine. A common starting material is diethyl malonate.

Experimental Protocol:

  • Nitrosation of Diethyl Malonate: Diethyl malonate is reacted with sodium nitrite in an acidic medium (e.g., acetic acid) to yield diethyl 2-nitrosomalonate.

  • Reduction and Formylation: The nitroso group is then reduced, for example using zinc powder in formic acid, to generate a formamido group, yielding diethyl 2-formamidomalonate.

  • Cyclization with Guanidine: The resulting diethyl 2-formamidomalonate is cyclized with guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) to form 2-amino-5-formamido-4,6-dihydroxypyrimidine.

  • Hydrolysis: The formamido group is subsequently hydrolyzed under acidic or basic conditions to yield 2,5-diamino-4,6-dihydroxypyrimidine.

Chlorination of the Pyrimidine Core

The dihydroxypyrimidine intermediate is then chlorinated to introduce the reactive chloro groups.

Experimental Protocol:

  • Chlorination: 2,5-Diamino-4,6-dihydroxypyrimidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is typically performed at elevated temperatures. The amino groups are often protected during this step, for example, by formylation, to prevent side reactions. The product of this reaction would be 2-amino-4,6-dichloro-5-formamidopyrimidine.

  • Hydrolysis: The formamido protecting group is then removed by hydrolysis to yield 2-amino-4,6-dichloropyrimidine.

Sonogashira Coupling to Introduce the Ethynyl Group

The final key step is the introduction of the ethynyl group at the 5-position via a Sonogashira coupling reaction. To achieve regioselectivity, a di-halogenated precursor such as 2-amino-4,6-dichloropyrimidine would likely undergo selective reaction. However, a more controlled approach would involve a 5-iodo-pyrimidine derivative.

Experimental Protocol for Sonogashira Coupling:

  • Iodination (if necessary): If starting from 2-amino-4-chloropyrimidine, a regioselective iodination at the 5-position would be necessary. This can be achieved using an iodinating agent like N-iodosuccinimide (NIS).

  • Sonogashira Coupling: The 2-amino-4-chloro-5-iodopyrimidine is then subjected to a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene. The reaction is catalyzed by a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of a base (e.g., triethylamine).

  • Deprotection: The trimethylsilyl (TMS) protecting group is removed from the alkyne using a fluoride source like tetrabutylammonium fluoride (TBAF) or under basic conditions to yield the final product, this compound.

Table 1: Summary of Proposed Synthetic Steps and Reagents

StepTransformationKey Reagents
1Formation of Pyrimidine CoreDiethyl malonate, Sodium nitrite, Guanidine
2ChlorinationPhosphorus oxychloride (POCl₃)
3Iodination (optional)N-Iodosuccinimide (NIS)
4Sonogashira CouplingTrimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N
5DeprotectionTetrabutylammonium fluoride (TBAF)

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is scarce, the 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The 2-amino group of the pyrimidine ring often forms key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine portion of ATP. The substituents at the 4 and 5 positions can then be modified to achieve potency and selectivity for a specific kinase.

Given its structure, this compound could potentially inhibit a variety of kinases. The chloro group can act as a leaving group for further derivatization or contribute to binding interactions. The ethynyl group can form hydrogen bonds or be used to form covalent bonds with nearby cysteine residues in the kinase active site, a strategy employed in the design of some targeted covalent inhibitors.

Diagram 1: Generalized Kinase Inhibition by a 2-Aminopyrimidine Scaffold

Kinase_Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Inhibitor 4-Chloro-5-ethynyl- pyrimidin-2-amine Inhibitor->Kinase Competitively Binds Synthesis_Workflow Start Starting Materials (e.g., Diethyl Malonate, Guanidine) Step1 Pyrimidine Core Synthesis (Cyclization) Start->Step1 Intermediate1 2-Amino-4,6-dihydroxypyrimidine Derivative Step1->Intermediate1 Step2 Chlorination (e.g., with POCl3) Intermediate1->Step2 Intermediate2 2-Amino-4,6-dichloropyrimidine Derivative Step2->Intermediate2 Step3 Sonogashira Coupling (with protected alkyne) Intermediate2->Step3 Intermediate3 Protected 4-Chloro-5-ethynyl- pyrimidin-2-amine Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

The Biological Significance of Substituted Pyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidines represent a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their versatile chemical nature and ability to interact with a multitude of biological targets have led to their successful development as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs. This technical guide provides a comprehensive overview of the biological significance of substituted pyrimidines, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used in their evaluation.

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases and dihydrofolate reductase.[1][2][3]

Kinase Inhibitors

Many substituted pyrimidines function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[4]

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[4] Mutations leading to its constitutive activation are common in various cancers, including non-small-cell lung cancer (NSCLC).[5] Pyrimidine-based inhibitors, such as gefitinib and erlotinib, have been developed to target the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling.[1][3]

Quantitative Data: EGFR Inhibition

CompoundTargetCell LineIC50 (nM)Reference
GefitinibEGFRVarious~2.83 - 8.29[6]
ErlotinibEGFRHepG2, A549, MCF-70.87 - 5.27 µM[6]
OsimertinibEGFR (T790M mutant)H19751.1[1]
Compound 10bEGFRHepG2, A549, MCF-73.56 - 7.68 µM[6]
Pyrido[3,4-d]pyrimidine 42EGFR (L858R/T790M/C797S)H19757.2[1]

The Philadelphia chromosome, a hallmark of chronic myeloid leukemia (CML), results in the formation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase.[7] Phenylamino-pyrimidine derivatives, such as imatinib and nilotinib, are effective inhibitors of BCR-ABL, inducing remission in a majority of CML patients.[8][9]

Quantitative Data: BCR-ABL and Other Kinase Inhibition

CompoundTargetCell LineIC50 (nM)Reference
ImatinibBCR-ABLK562>1000[8]
NilotinibBCR-ABLBa/F3<20[9]
PD166326BCR-ABLBa/F3<10[8]
Compound 5dPI3Kα-11.2[10]
Compound 5pPI3Kα-13.5[10]
Compound 13Aurora A-<200[11]
Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids.[12] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, particularly in rapidly proliferating cancer cells.[12] Pyrimidine-based antifolates, such as methotrexate and pemetrexed, are widely used in cancer chemotherapy.[13][14]

Quantitative Data: DHFR Inhibition

CompoundTargetIC50 (µM)Reference
MethotrexateHuman DHFR~0.01[13]
PemetrexedHuman DHFR~0.007[13]
Thieno[2,3-d]pyrimidine 7Human DHFR0.56[13]

Antiviral Activity of Substituted Pyrimidines

Pyrimidine nucleoside analogs are a critical class of antiviral drugs.[15] They act as antimetabolites, mimicking natural nucleosides and thereby interfering with viral DNA or RNA synthesis.[16]

Quantitative Data: Antiviral Activity

CompoundVirusCell LineEC50 (µM)Reference
Compound 1Zika VirusHuh-75.25[2]
Hit-1 (M568-0084)SARS-CoV-2BHK-ACE20.31[17]
3'-azido-3'-deoxythymidine (AZT)HIV-1PBMPotent[16]

Antimicrobial Activity of Substituted Pyrimidines

Substituted pyrimidines exhibit a broad spectrum of antibacterial and antifungal activities.[8] Their mechanisms of action can vary, including the inhibition of essential enzymes like DHFR in bacteria.[18]

Quantitative Data: Antimicrobial Activity (MIC values)

CompoundOrganismMIC (µM/ml or µg/ml)Reference
Compound 12S. aureus0.87 µM/ml[1]
Compound 2E. coli0.91 µM/ml[1]
Compound 11A. niger1.68 µM/ml[1]
Bromo derivativeS. aureus8 mg/L[8]
Iodo derivativeS. aureus8 mg/L[8]
Compound 5oPhomopsis sp.10.5 µg/ml[19]

Anti-inflammatory Activity of Substituted Pyrimidines

Certain substituted pyrimidines have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.[17]

Quantitative Data: Anti-inflammatory Activity

CompoundTargetIC50 (µM)Reference
Compound 5COX-20.04[17]
Compound 6COX-20.04[17]
Trifluoromethyl-pyrimidine 94COX-20.007[17]
Pyridopyrimidine IIIgCOX-20.67[20]

Experimental Protocols

General Synthesis of 2,4,6-Trisubstituted Pyrimidines

Materials:

  • Appropriate chalcone (1 mmol)

  • Guanidine hydrochloride (1 mmol)

  • Sodium hydroxide (2 mmol)

  • Ethanol (20 mL)

Procedure:

  • Dissolve the chalcone and guanidine hydrochloride in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in ethanol dropwise to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,6-trisubstituted pyrimidine.

In Vitro Kinase Inhibition Assay

Materials:

  • Recombinant kinase

  • Kinase substrate (e.g., a generic peptide or protein)

  • Test compound (substituted pyrimidine)

  • ATP (with [γ-³²P]ATP for radiometric assay)

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • In a 96-well plate, add the recombinant kinase and its substrate to each well.

  • Add the diluted test compound to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the phosphorylated substrate on the filter paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[21][22]

MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (substituted pyrimidine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include untreated control wells.

  • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Observe the formation of purple formazan crystals in the cells.

  • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.[7][13][23]

Plaque Reduction Assay for Antiviral Activity

Materials:

  • Host cell line permissive to the virus

  • Virus stock of known titer

  • Test compound (substituted pyrimidine)

  • Cell culture medium

  • Agarose or methylcellulose for overlay

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Seed the host cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Prepare virus dilutions and mix them with the corresponding compound dilutions. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Remove the medium from the cell monolayers and inoculate the cells with the virus-compound mixture.

  • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Remove the inoculum and overlay the cell monolayer with a medium containing agarose or methylcellulose and the corresponding concentration of the test compound. This semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubate the plates at 37°C until visible plaques are formed (typically 2-10 days, depending on the virus).

  • Fix the cells with a fixative solution (e.g., 10% formalin).

  • Remove the overlay and stain the cells with crystal violet solution. The viable cells will be stained, and the areas of cell death (plaques) will appear as clear zones.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

  • Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[4][10][18]

Visualizing Molecular Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by substituted pyrimidines.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR BCR_ABL_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Grb2 Grb2 BCR_ABL->Grb2 P STAT5 STAT5 BCR_ABL->STAT5 P PI3K PI3K BCR_ABL->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->BCR_ABL DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis THF->DNA_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Pyrimidine_Antifolate Pyrimidine Antifolate Pyrimidine_Antifolate->DHFR Synthesis_and_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Starting Materials Reaction Chemical Reaction (e.g., Condensation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro_Assay In Vitro Assay (e.g., Kinase Inhibition) Characterization->In_Vitro_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Assay->Cytotoxicity_Assay Lead_Identification Lead Compound Identification Cytotoxicity_Assay->Lead_Identification SAR_Optimization SAR-based Optimization Lead_Identification->SAR_Optimization SAR Studies SAR_Optimization->Reaction Kinase_Inhibitor_Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Exploring the Chemical Space of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of clinically approved drugs. Its versatile nature allows for extensive chemical modification, providing a rich chemical space for the development of novel therapeutic agents. This technical guide delves into the synthesis, biological evaluation, and key signaling pathways associated with pyrimidine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Data Presentation: Biological Activity of Pyrimidine Derivatives

The biological evaluation of pyrimidine derivatives has revealed a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyrimidine Derivatives (IC50 values in µM)

Compound/DerivativeMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)PC-3 (Prostate)Reference
2,4,6-Trisubstituted Pyrimidines
Compound 21a----66.6 ± 3.6[1]
Compound 21b----69.6 ± 2.1[1]
Compound 21d----65.8 ± 2.8[1]
Compound 21c--60.9 ± 1.8--[1]
Compound 21d--58.2 ± 5.1--[1]
Pyrido[2,3-d:6,5-d']dipyrimidines
Compound 6b-6.9---[2]
Compound 6g-8.6---[2]
Compound 6a-11.8---[2]
Compound 6d-15.29---[2]
Imidazo[1,2-a]pyrimidines
Compound 3d43.4----[3]
Compound 4d39.0----[3]
Pyrimidopyrimidines & 2-Pyrazolyl-pyrimidines
Compound 3bclose to Doxorubicinclose to Doxorubicinclose to Doxorubicin--[4]
Compound 10bclose to Doxorubicinclose to Doxorubicinclose to Doxorubicin--[4]
Compound 10cclose to Doxorubicinclose to Doxorubicinclose to Doxorubicin--[4]

Doxorubicin is a standard chemotherapy drug.

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives (IC50 values in nM)

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidine 11 BTK7.95[5]
Pyrazolo[3,4-d]pyrimidine 12 BTK4.2[5]
Pyrazolo[3,4-d]pyrimidine 13 BTK11.1[5]
Ribociclib CDK4/cyclin D110[6]
Ribociclib CDK6/cyclin D339[6]
ML315 (Pyrimidine chemotype) Clk1130[7]
ML315 (Pyrimidine chemotype) Dyrk1A250[7]

Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine 2a LOX Inhibition42[8]
Pyrido[2,3-d]pyrimidine 2f LOX Inhibition47.5[8]
Chalcone 1g LOX Inhibition17[8]
Pyrimidine Derivative L1 COX-2 InhibitionSelective for COX-2[9]
Pyrimidine Derivative L2 COX-2 InhibitionSelective for COX-2[9]
Pyrimidine Derivative 7 COX-2 Inhibition>100 (COX-1), Potent vs COX-2[10]
Pyrimidine Derivative 8 COX-2 Inhibition>100 (COX-1), Potent vs COX-2[10]
Pyrimidine Derivative 9 COX-2 Inhibition>100 (COX-1), Potent vs COX-2[10]

Table 4: Antimicrobial Activity of Pyrimidine Derivatives (MIC values in µg/mL)

Compound/DerivativeS. aureusB. subtilisE. coliC. albicansA. flavusReference
Pyridothienopyrimidine 2a,b-8a,b ActiveActiveMore potent--[11]
Pyrimidopyrimidine 3a, 3b, 3d StrongStrongStrongStrongStrong[4]
Pyrimidopyrimidine 4a-d StrongStrongStrongStrongStrong[4]
Pyrimidopyrimidine 9c StrongStrongStrongStrongStrong[4]
2-Pyrazolyl-pyrimidine 10b StrongStrongStrongStrongStrong[4]
Compound 10 --Active--[12]
Compound 11 --Active--[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides protocols for key experiments in the synthesis and evaluation of pyrimidine derivatives.

Synthesis Protocol: Biginelli Reaction for Dihydropyrimidine Synthesis

This protocol describes a classic one-pot, three-component reaction to synthesize dihydropyrimidines.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea

  • Ethanol

  • Acid catalyst (e.g., HCl)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product to obtain the dihydropyrimidine derivative.

  • Characterize the product using techniques such as NMR, IR, and mass spectrometry.

Biological Assay Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • 96-well plates

  • Test pyrimidine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Biological Assay Protocol: In Vitro Kinase Assay

This protocol outlines a general procedure for determining the inhibitory activity of pyrimidine derivatives against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Kinase reaction buffer

  • Test pyrimidine compounds

  • Detection reagents (e.g., for luminescence, fluorescence, or radioactivity)

  • Microplate reader or scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer in a 96-well plate.

  • Add the pyrimidine derivatives at various concentrations to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Stop the reaction using an appropriate stop solution.

  • Detect the kinase activity. This can be done by measuring the amount of phosphorylated substrate using various methods:

    • Radiometric assay: Measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.

    • Luminescence-based assay: Use an assay that measures the amount of ATP remaining in the well after the kinase reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assay: Use a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is essential for clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrimidine derivatives and a typical drug discovery workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of Pyrimidine Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Kinase Assay) characterization->in_vitro cell_based Cell-Based Assays (e.g., MTT Assay) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar sar->synthesis Feedback for new analogs admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy & Toxicology admet->in_vivo

A typical workflow for the discovery and development of pyrimidine-based drugs.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation inhibitor Pyrimidine Inhibitor inhibitor->EGFR

The EGFR signaling pathway and the point of intervention for pyrimidine inhibitors.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Regulation (Mitosis) cluster_substrates Key Substrates cluster_outcomes Cellular Consequences of Inhibition AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly Checkpoint AuroraA->Spindle p53 p53 AuroraA->p53 Phosphorylation & Inactivation PLK1 PLK1 AuroraA->PLK1 Activation AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation MitoticArrest Mitotic Arrest Centrosome->MitoticArrest Spindle->MitoticArrest Cytokinesis->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis inhibitor Pyrimidine Inhibitor inhibitor->AuroraA inhibitor->AuroraB

The role of Aurora kinases in mitosis and the effects of their inhibition.

References

Theorized Mechanisms of Action for 4-Chloro-5-ethynylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the theorized mechanisms of action for the novel compound 4-Chloro-5-ethynylpyrimidin-2-amine. In the absence of direct empirical data for this specific molecule, this paper synthesizes evidence from structurally related 2-aminopyrimidine derivatives to propose plausible biological activities. The primary hypothesis centers on the role of this compound as a protein kinase inhibitor, a common mechanism for compounds sharing the 2-aminopyrimidine scaffold. This document outlines potential signaling pathways, provides detailed hypothetical experimental protocols for mechanism-of-action studies, and presents speculative quantitative data to guide future research.

Introduction

The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, most notably as inhibitors of protein kinases. The specific substitutions on the pyrimidine ring, such as the 4-chloro and 5-ethynyl groups in the compound of interest, are anticipated to modulate its target specificity and potency. The ethynyl group, in particular, is a feature in some targeted covalent inhibitors, suggesting a potential for irreversible binding to its putative kinase target.

This guide puts forth two primary theoretical mechanisms of action for this compound:

  • Theory 1: ATP-Competitive Inhibition of a Serine/Threonine Kinase (e.g., Aurora Kinase A). This theory is based on the common mechanism of 2-aminopyrimidine derivatives in targeting the ATP-binding pocket of kinases involved in cell cycle regulation.

  • Theory 2: Covalent Inhibition of a Tyrosine Kinase (e.g., Epidermal Growth Factor Receptor - EGFR). This hypothesis considers the potential for the ethynyl group to act as a Michael acceptor, forming a covalent bond with a cysteine residue in the kinase active site, a mechanism known for some advanced EGFR inhibitors.

Hypothetical Signaling Pathways

To visualize the potential impact of this compound on cellular signaling, the following diagrams illustrate its theorized interactions with key pathways.

G cluster_0 Theory 1: Aurora Kinase A Inhibition CE Growth Factors / Mitogens AuroraA Aurora Kinase A CE->AuroraA Activates PLK1 PLK1 AuroraA->PLK1 Phosphorylates CyclinB_CDK1 Cyclin B/CDK1 PLK1->CyclinB_CDK1 Activates Mitosis Mitotic Entry CyclinB_CDK1->Mitosis Compound 4-Chloro-5-ethynyl pyrimidin-2-amine Compound->AuroraA Inhibits

Figure 1: Hypothesized signaling pathway for Theory 1, illustrating the inhibition of Aurora Kinase A by this compound, leading to disruption of mitotic entry.

G cluster_1 Theory 2: Covalent EGFR Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound 4-Chloro-5-ethynyl pyrimidin-2-amine Compound->EGFR Covalently Inhibits

Figure 2: Hypothesized signaling pathway for Theory 2, showing the covalent inhibition of EGFR by this compound, thereby blocking downstream signaling and cell proliferation.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical quantitative data that could be expected from initial in vitro studies of this compound, based on the activities of similar compounds.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)Assay Type
Aurora Kinase A15TR-FRET
Aurora Kinase B85TR-FRET
EGFR (wild-type)250ELISA
EGFR (mutant)30ELISA
VEGFR2>1000TR-FRET
CDK2500Luminescence

Table 2: Hypothetical Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
HCT116Colon Carcinoma0.5
A549Non-Small Cell Lung Cancer1.2
MDA-MB-231Breast Cancer0.8
PC-3Prostate Cancer2.5
Normal FibroblastsNon-cancerous>50

Detailed Experimental Protocols

To investigate the proposed mechanisms of action, a series of in vitro experiments would be required. Below are detailed protocols for key assays.

Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is designed to measure the direct inhibitory effect of the compound on purified kinase activity.

Materials:

  • Purified recombinant kinase (e.g., Aurora Kinase A)

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • In a 384-well plate, add 2 µL of the diluted compound.

  • Add 4 µL of a solution containing the kinase and biotinylated substrate peptide in assay buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a detection mix containing the europium-labeled antibody and SA-APC in detection buffer.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET reader, measuring emissions at 620 nm and 665 nm after excitation at 320 nm.

  • Calculate the TR-FRET ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in complete medium.

  • Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of Signaling Pathway Modulation

This technique is used to determine if the compound affects the phosphorylation status of key proteins in a signaling cascade.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A, anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency and treat with the compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial investigation of this compound's mechanism of action.

G cluster_workflow Experimental Workflow Start Compound Synthesis and Characterization KinaseScreen Broad Kinase Panel Screening Start->KinaseScreen CellViability Cell Viability Assays (Cancer Cell Panel) Start->CellViability HitValidation Hit Kinase Validation (IC50 Determination) KinaseScreen->HitValidation PathwayAnalysis Western Blot for Signaling Pathway Modulation CellViability->PathwayAnalysis HitValidation->PathwayAnalysis CovalentBinding Mass Spectrometry for Covalent Binding PathwayAnalysis->CovalentBinding If ethynyl group is implicated End Mechanism of Action Hypothesis Refined PathwayAnalysis->End CovalentBinding->End

Figure 3: A representative experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, the structural alerts within the molecule strongly suggest its potential as a kinase inhibitor. The theoretical frameworks and experimental protocols outlined in this guide provide a robust starting point for the systematic investigation of this compound. Future studies should focus on broad kinase screening to identify primary targets, followed by detailed cellular and biochemical assays to confirm the mechanism of action and to explore its therapeutic potential, particularly in the context of oncology. The possibility of covalent inhibition via the ethynyl group warrants specific investigation, as this could confer advantages in terms of potency and duration of action.

Unveiling the Therapeutic Potential of 4-Chloro-5-ethynylpyrimidin-2-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the emerging therapeutic applications of the novel chemical entity, 4-Chloro-5-ethynylpyrimidin-2-amine. This pyrimidine derivative has been identified as a key intermediate in the synthesis of potent Phosphoinositide 3-kinase (PI3K) inhibitors, highlighting its significant potential in the development of targeted therapies for a range of diseases, including cancer and inflammatory disorders. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for the synthesis of its derivatives, and a framework for assessing their biological activity.

Introduction

This compound is a heterocyclic compound with the molecular formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol . While the compound itself is primarily a research chemical, its strategic importance lies in its utility as a building block for more complex molecules with significant therapeutic value. Notably, its structural features make it an ideal scaffold for the development of kinase inhibitors. The ethynyl group provides a reactive handle for further chemical modifications, while the pyrimidine core is a common feature in many biologically active compounds.

Recent patent literature has brought this compound to the forefront of drug discovery, specifically in the context of PI3K inhibitors. The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility. Its dysregulation is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.

Mechanism of Action: Targeting the PI3K Signaling Pathway

The therapeutic potential of derivatives of this compound is intrinsically linked to their ability to inhibit the PI3K signaling cascade. The PI3K family of lipid kinases, particularly the class I isoforms (p110α, p110β, p110δ, and p110γ), are central to this pathway.

Upon activation by upstream receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting downstream effectors such as AKT and PDK1 to the cell membrane, leading to their activation. The subsequent signaling cascade influences a myriad of cellular processes.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellSurvival [label="Cell Survival", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> AKT [color="#5F6368"]; AKT -> mTORC1 [color="#5F6368"]; mTORC1 -> CellGrowth [color="#5F6368"]; AKT -> CellSurvival [color="#5F6368"]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", penwidth=2.0];

// Invisible nodes for layout {rank=same; PIP2; PI3K; PIP3;} } DOT Figure 1: The PI3K signaling pathway and the inhibitory action of this compound derivatives.

Therapeutic Potential

The development of PI3K inhibitors derived from this compound presents a promising therapeutic strategy for a variety of diseases.

Oncology

Hyperactivation of the PI3K pathway is a frequent event in many cancers, promoting tumor growth, metastasis, and resistance to therapy. Specific PI3K isoforms play distinct roles in different cancer types. For instance, mutations in PIK3CA (encoding the p110α subunit) are common in solid tumors, while the p110δ isoform is crucial for the survival of certain B-cell malignancies. The versatility of the this compound scaffold allows for the design of inhibitors with varying isoform selectivity, enabling a tailored approach to cancer treatment.

Inflammatory and Autoimmune Diseases

The PI3Kδ and PI3Kγ isoforms are predominantly expressed in immune cells and play critical roles in their activation, differentiation, and migration. Consequently, inhibitors targeting these isoforms hold significant promise for the treatment of a range of inflammatory and autoimmune conditions, such as rheumatoid arthritis, lupus, and asthma. By modulating the immune response, these compounds can potentially reduce inflammation and tissue damage.

Quantitative Data Summary

While specific quantitative data for compounds directly derived from this compound is not yet widely available in the public domain, the following table provides a template for summarizing key parameters that should be assessed during the drug discovery process.

Compound IDTarget (PI3K Isoform)IC₅₀ (nM)Cell-based Assay (EC₅₀, nM)In vivo Efficacy (Model, % TGI)
Example-001 p110αData to be determinedData to be determinedData to be determined
Example-002 p110δData to be determinedData to be determinedData to be determined
Example-003 Pan-Class IData to be determinedData to be determinedData to be determined
TGI: Tumor Growth Inhibition

Experimental Protocols

Synthesis of a PI3K Inhibitor Derivative (Example)

The following protocol is adapted from patent literature (WO2014015675A1) and describes the synthesis of a novel PI3K inhibitor using this compound as a key reactant.

Reaction Scheme:

// Nodes ReactantA [label="Intermediate 52a", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactantB [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="DIEA, n-BuOH", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Stir at 120°C\novernight", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Flash Column Chromatography\n& p-TLC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Compound 369\n(PI3K Inhibitor)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ReactantA -> Reaction [color="#5F6368"]; ReactantB -> Reaction [color="#5F6368"]; Reagents -> Reaction [color="#5F6368"]; Reaction -> Workup [color="#5F6368"]; Workup -> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; } DOT Figure 2: General workflow for the synthesis of a PI3K inhibitor derivative.

Materials:

  • Intermediate 52a (as described in the patent)

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • n-Butanol (n-BuOH)

  • Standard laboratory glassware and purification equipment (flash chromatography system, TLC plates)

Procedure:

  • To a solution of Intermediate 52a (approximately 0.2 mmol) in n-BuOH (10 mL), add DIEA (103 mg, 0.8 mmol) and this compound (34 mg, 0.22 mmol) at room temperature.

  • Stir the reaction mixture at 120°C overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel, followed by preparative thin-layer chromatography (p-TLC) to afford the final compound.

In Vitro PI3K Activity Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against PI3K isoforms. Specific assay kits and reagents are commercially available.

Principle:

The assay measures the amount of ADP produced from the kinase reaction where PI3K phosphorylates PIP2 to PIP3. The amount of ADP is proportional to the kinase activity.

Materials:

  • Recombinant human PI3K isoforms

  • PIP2 substrate

  • ATP

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the PI3K enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound has emerged as a valuable and versatile building block in the synthesis of next-generation PI3K inhibitors. Its strategic application opens up new avenues for the development of targeted therapies for a multitude of diseases characterized by aberrant PI3K signaling. The synthetic accessibility and potential for diverse chemical modifications make it a highly attractive starting point for medicinal chemists and drug discovery teams. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its unique chemical properties, including the ability to participate in hydrogen bonding and dipole-dipole interactions, make it a versatile building block for designing molecules that can effectively interact with a wide range of biological targets.[1][2] This technical guide provides an in-depth review of the 2-aminopyrimidine scaffold, focusing on its synthesis, diverse biological activities, and its significant role in the development of novel therapeutics. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.

Synthesis of 2-Aminopyrimidine Scaffolds

The synthesis of 2-aminopyrimidine derivatives can be achieved through several established methods. A common and efficient approach involves the condensation of β-dicarbonyl compounds or their equivalents with guanidine. This method allows for the introduction of various substituents onto the pyrimidine ring, enabling the exploration of structure-activity relationships.

Another widely used method is the reaction of 2-amino-4,6-dichloropyrimidine with various amines. This nucleophilic substitution reaction, often carried out in the presence of a base like triethylamine, provides a straightforward route to a diverse library of 2-aminopyrimidine derivatives.[3][4][5] The reaction can often be performed under solvent-free conditions, offering an advantage in terms of environmental impact and simplified purification.[3][4]

The following diagram illustrates a general synthetic workflow for the preparation of 2-aminopyrimidine derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Guanidine Guanidine Condensation Condensation Guanidine->Condensation Beta-Dicarbonyl β-Dicarbonyl Compound Beta-Dicarbonyl->Condensation 2AP 2-Aminopyrimidine Derivative Condensation->2AP

Figure 1: General synthesis of 2-aminopyrimidines.

Diverse Biological Activities of 2-Aminopyrimidine Scaffolds

Derivatives of the 2-aminopyrimidine scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.[1][5][6] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, often stemming from the inhibition of key enzymes such as protein kinases.[7]

Anticancer Activity

The 2-aminopyrimidine moiety is a cornerstone in the design of protein kinase inhibitors, a critical class of anticancer drugs.[7] Marketed drugs such as Imatinib, a Bcr-Abl tyrosine kinase inhibitor, feature this scaffold and have revolutionized the treatment of certain cancers.[7][8] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, leading to potent inhibition.[9]

Recent research has focused on developing novel 2-aminopyrimidine derivatives with improved potency and selectivity. For instance, RDS 3442, a novel aminopyrimidine compound, has shown potential as an innovative anticancer agent by inhibiting replication and inducing apoptosis in various cancer cell lines.[10]

The following diagram illustrates the general mechanism of action for 2-aminopyrimidine-based kinase inhibitors.

G 2AP_Inhibitor 2-Aminopyrimidine Inhibitor Kinase Protein Kinase (e.g., Bcr-Abl) 2AP_Inhibitor->Kinase Binds to ATP-binding site Cell_Proliferation Cancer Cell Proliferation 2AP_Inhibitor->Cell_Proliferation Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylated_Substrate->Cell_Proliferation Promotes G Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Add_Inhibitor Add Test Compound (2-AP Derivative) Prepare_Reagents->Add_Inhibitor Incubate Incubate at Optimal Temperature Add_Inhibitor->Incubate Measure_Activity Measure Product Formation Incubate->Measure_Activity Calculate_IC50 Calculate IC50 Value Measure_Activity->Calculate_IC50

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1] Derivatives of 2-aminopyrimidine are of significant interest due to their ability to act as kinase inhibitors, targeting signaling pathways crucial in cancer cell proliferation and survival.[2][3] The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[4] This reaction is instrumental in the synthesis of complex molecular architectures for drug discovery.

This document provides detailed application notes and a generalized protocol for the synthesis of 4-alkynyl-5-chloropyrimidin-2-amine derivatives. The user's interest in "using 4-Chloro-5-ethynylpyrimidin-2-amine in Sonogashira coupling" suggests a synthetic goal where a terminal alkyne is coupled to a pyrimidine core. Chemically, this is achieved by reacting a halo-pyrimidine with a terminal alkyne. Therefore, this protocol will focus on the Sonogashira coupling of a di-halogenated pyrimidine, specifically 4-chloro-5-iodopyrimidin-2-amine, with various terminal alkynes to generate the target 4-alkynyl-5-chloropyrimidin-2-amine scaffold.

Reaction Scheme

The general reaction scheme for the Sonogashira coupling of 4-chloro-5-iodopyrimidin-2-amine with a terminal alkyne is as follows:

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of halo-pyrimidines and related nitrogen-containing heterocycles with terminal alkynes, based on literature precedents.

Table 1: Typical Catalysts and Ligands for Sonogashira Coupling of Heterocyclic Halides

Catalyst PrecursorLigandCo-catalystTypical Loading (mol%)
Pd(PPh₃)₄-CuI1-5
PdCl₂(PPh₃)₂PPh₃CuI2-10
Pd(OAc)₂XantphosCuI1-5
[Pd(cinnamyl)Cl]₂cBRIDP- (Copper-free)0.075-0.45

Table 2: Common Solvents and Bases

SolventBaseBase Equivalents
Tetrahydrofuran (THF)Triethylamine (TEA)2-3
Dimethylformamide (DMF)Diisopropylethylamine (DIPEA)2-3
Acetonitrile (MeCN)Cesium Carbonate (Cs₂CO₃)2
ToluenePotassium Carbonate (K₂CO₃)2
Water (with surfactant)Triethylamine (TEA)2

Table 3: Exemplary Reaction Parameters and Reported Yields for Similar Systems

Aryl HalideAlkyneCatalyst SystemSolvent/BaseTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIDMF/TEA100396
4-Chloro-2-(trichloromethyl)quinazolinePhenylacetylenePd(PPh₃)₄/CuIDMF/Cs₂CO₃RT12High
4-Chloro-6-methyl-N-phenylpyrimidin-2-aminePhenylacetyleneCLPN-PdToluene/TEA80685
Aryl Bromide(Triethylsilyl)acetylene[Pd(cinnamyl)Cl]₂/cBRIDPWater/TEA4545High

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of 4-chloro-5-iodopyrimidin-2-amine with a terminal alkyne. Optimization of reaction conditions (e.g., catalyst, solvent, base, temperature) may be necessary for specific substrates.

Materials:

  • 4-chloro-5-iodopyrimidin-2-amine

  • Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., THF or DMF)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Analytical equipment for reaction monitoring and characterization (TLC, LC-MS, NMR)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add 4-chloro-5-iodopyrimidin-2-amine (1.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and copper(I) iodide (0.1 eq.).

  • Solvent and Base: Add anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 2.0-3.0 eq.).

  • Degassing: Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes, or by using a freeze-pump-thaw technique (3 cycles).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Signaling Pathway Inhibition by Pyrimidine Derivatives

The synthesized 2-aminopyrimidine derivatives are potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Signaling_Pathway_Inhibition Extracellular_Signal Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Extracellular_Signal->Receptor Binds Downstream_Pathway Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream_Pathway Activates Kinase_Target Target Kinase (e.g., Aurora Kinase, PLK) Downstream_Pathway->Kinase_Target Activates Cellular_Response Cell Proliferation & Survival Kinase_Target->Cellular_Response Promotes Apoptosis Apoptosis Kinase_Target->Apoptosis Inhibits Pyrimidine_Inhibitor 2-Aminopyrimidine Derivative Pyrimidine_Inhibitor->Kinase_Target Inhibits Pyrimidine_Inhibitor->Apoptosis Promotes

Caption: Inhibition of a generic kinase signaling pathway by a 2-aminopyrimidine derivative.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow from the synthesis of the pyrimidine derivatives to their initial biological screening.

Experimental_Workflow Synthesis Sonogashira Coupling of 4-Chloro-5-iodopyrimidin-2-amine Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Compound Library of 4-Alkynyl-5-chloropyrimidin-2-amines Characterization->Library Screening Biological Screening (e.g., Kinase Inhibition Assay) Library->Screening Hit_Identification Hit Identification & Lead Optimization Screening->Hit_Identification

Caption: A typical workflow for the synthesis and screening of novel pyrimidine-based kinase inhibitors.

Applications in Drug Discovery

Derivatives of 2-aminopyrimidine have been extensively explored as inhibitors of a wide range of protein kinases, including:

  • Aurora Kinases: These are crucial for cell cycle regulation, and their inhibitors are being investigated as anti-cancer agents.[5]

  • Polo-like Kinases (PLKs): Also involved in cell division, PLK inhibitors are promising therapeutics for various cancers.[3]

  • Wnt Signaling Pathway Components: Dysregulation of the Wnt pathway is implicated in several cancers, making its components attractive drug targets.[6]

The synthetic route described herein provides a versatile platform for generating a library of novel 2-aminopyrimidine derivatives. By varying the terminal alkyne, researchers can systematically explore the structure-activity relationship (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of these compounds as potential drug candidates. The alkynyl group can also serve as a handle for further functionalization using click chemistry, enabling the development of probes for target identification and validation.

References

Application of 4-Chloro-5-ethynylpyrimidin-2-amine in Cancer Cell Line Studies: A Focus on Downstream Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-ethynylpyrimidin-2-amine is a key chemical intermediate in the synthesis of a variety of potent kinase inhibitors used in cancer research. While not typically used directly in cell-based assays, its structural features, particularly the reactive chloro and ethynyl groups, make it a versatile building block for creating more complex molecules that target specific signaling pathways implicated in cancer progression. This document provides an overview of the application of compounds derived from this compound, with a focus on their role as Cyclin-Dependent Kinase (CDK) inhibitors.

Synthesis and Application of a Representative Derivative: 2-Anilino-4-triazolpyrimidine

One important class of compounds synthesized from this compound derivatives are the 2-anilino-4-triazolpyrimidines. These molecules have shown significant potential as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

Synthetic Workflow

The general synthesis of 2-anilino-4-triazolpyrimidine derivatives involves a multi-step process starting from a 2-chloro-4-ethynylpyrimidine precursor. This workflow is visualized in the diagram below.

G cluster_synthesis Synthesis of 2-Anilino-4-triazolpyrimidine Derivatives start 2-Chloro-4-ethynylpyrimidine (Derivative of this compound) step1 Click Chemistry with Alkyl Azide (CuSO4.5H2O, Sodium Ascorbate) start->step1 product1 2-Chloro-4-triazolylpyrimidine step1->product1 step2 Nucleophilic Aromatic Substitution with Substituted Aniline product1->step2 final_product 2-Anilino-4-triazolpyrimidine (CDK Inhibitor) step2->final_product

Synthetic pathway for 2-anilino-4-triazolpyrimidine derivatives.

Application in Cancer Cell Line Studies: CDK Inhibition

Derivatives of 2-anilino-4-triazolpyrimidine have been evaluated for their inhibitory activity against various CDKs and their anti-proliferative effects on cancer cell lines. These compounds primarily target the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates like the Retinoblastoma (Rb) protein and thereby arresting the cell cycle.

Signaling Pathway

The inhibition of the CDK4/6-Cyclin D-Rb pathway is a key mechanism for controlling cell cycle progression at the G1/S checkpoint. The diagram below illustrates this pathway and the point of inhibition by the synthesized compounds.

G cluster_pathway CDK4/6-Cyclin D-Rb Signaling Pathway in Cancer CyclinD Cyclin D Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Complex->Rb Phosphorylates pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F Inhibits pRb->E2F Releases CellCycle G1/S Phase Progression E2F->CellCycle Promotes Inhibitor 2-Anilino-4-triazolpyrimidine (Derived from this compound) Inhibitor->Complex Inhibits

Inhibition of the CDK4/6 pathway by a 2-anilino-4-triazolpyrimidine derivative.

Quantitative Data

The inhibitory activity of synthesized 2-anilino-4-triazolpyrimidine derivatives against CDKs and their anti-proliferative activity in cancer cell lines are summarized below.

CompoundTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)
Derivative 6a CDK48.50H460 (Lung Carcinoma)>10
MDA-MB-468 (Breast Cancer)>10
Derivative 6b CDK412.35H460 (Lung Carcinoma)>10
MDA-MB-468 (Breast Cancer)>10
Derivative 6c CDK462.04H460 (Lung Carcinoma)>10
MDA-MB-468 (Breast Cancer)>10
Derivative 6d CDK425.12H460 (Lung Carcinoma)>10
MDA-MB-468 (Breast Cancer)>10
Palbociclib (Control) CDK411.03--

Data extracted from a study on 2-anilino-4-triazolpyrimidine derivatives as CDK4 inhibitors[1]. While these compounds showed excellent CDK4 inhibitory activities, their anti-proliferative activities were not ideal in the tested cell lines[1].

Experimental Protocols

Synthesis of 2-Anilino-4-triazolpyrimidine Derivatives

1. Synthesis of 2-Chloro-4-triazolylpyrimidine Intermediate:

  • To a solution of a 2-chloro-4-ethynylpyrimidine derivative (1.28 mmol) and an alkyl azide (1.53 mmol) in a mixture of THF (5 mL) and H2O (5 mL), a solution of CuSO4·5H2O (65 mg, 0.26 mmol) and sodium ascorbate (103 mg, 0.52 mmol) in H2O (5 mL) is added.[1]

  • The reaction mixture is stirred at room temperature for approximately 1 hour.[1]

  • Upon completion, the mixture is extracted with EtOAc (3 x 20 mL).[1]

  • The combined organic layers are dried over Na2SO4, and the solvent is removed under reduced pressure.[1]

  • The crude product is purified by column chromatography to yield the pure 2-chloro-4-triazolylpyrimidine.[1]

2. Synthesis of Final 2-Anilino-4-triazolpyrimidine Product:

  • A mixture of the 2-chloro-4-triazolylpyrimidine intermediate, a substituted aniline, and a suitable base (e.g., triethylamine) in a solvent such as 2-methoxyethanol is subjected to microwave irradiation or conventional heating.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.

  • The crude product is purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay
  • The inhibitory activities against CDK2, CDK4, and CDK6 are evaluated.[1]

  • Compounds are initially tested at concentrations of 5 µM and 50 nM.[1]

  • The results are expressed as the percentage of inhibition. For potent compounds, IC50 values are determined.

Cell Proliferation Assay
  • Human cancer cell lines (e.g., H460 lung carcinoma, MDA-MB-468 breast cancer) are used to assess the anti-proliferative activity.[1]

  • Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell viability is determined using a standard method such as the MTT or SRB assay.

  • The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from dose-response curves.

Conclusion

This compound serves as a valuable starting material for the synthesis of potent kinase inhibitors, particularly those targeting the cell cycle machinery. The resulting 2-anilino-4-triazolpyrimidine derivatives demonstrate significant inhibitory activity against CDK4, highlighting the potential of this chemical scaffold in the development of novel anticancer agents. Further optimization of these derivatives is necessary to improve their cellular anti-proliferative effects and advance them as potential therapeutic candidates.

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-Chloro-5-ethynylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 4-Chloro-5-ethynylpyrimidin-2-amine, a versatile building block in medicinal chemistry. The following sections describe two key synthetic strategies: Sonogashira cross-coupling at the ethynyl group and nucleophilic aromatic substitution at the chloro position.

Introduction

This compound is a valuable starting material for the synthesis of a diverse range of pyrimidine derivatives. The presence of three reactive sites—the chloro group, the ethynyl group, and the amino group—allows for selective functionalization to generate novel compounds with potential therapeutic applications. Pyrimidine-based molecules have shown a wide array of biological activities, including as kinase inhibitors, antiviral agents, and anticancer drugs. These protocols offer a foundation for the exploration of new chemical space around this privileged scaffold.

Synthetic Strategies

Two primary synthetic routes for the derivatization of this compound are presented:

  • Sonogashira Cross-Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the terminal alkyne of the pyrimidine core and various aryl or vinyl halides. This allows for the introduction of a wide range of substituents at the 5-position.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atom at the 4-position by various nucleophiles, such as amines. This reaction is a straightforward method for introducing diverse amino substituents.

Experimental Protocols

General Considerations

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity and used as received from commercial suppliers or purified by standard methods. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Sonogashira Cross-Coupling of this compound with Aryl Iodides

This protocol describes a typical procedure for the Sonogashira coupling of this compound with an aryl iodide.

Reaction Scheme:

Sonogashira_Coupling start This compound + Aryl-Iodide reagents Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Et₃N, THF start->reagents product 4-Chloro-5-(arylethynyl)pyrimidin-2-amine reagents->product rt, 12 h Nucleophilic_Substitution start This compound + Aniline reagents DIPEA, n-Butanol start->reagents product N-Aryl-5-ethynylpyrimidin-2,4-diamine reagents->product 120 °C, 24 h Kinase_Inhibition_Pathway cluster_cell Cell cluster_drug Drug Action Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation, Survival Gene_Expression->Cell_Proliferation Pyrimidine_Derivative Synthesized Pyrimidine Derivative Pyrimidine_Derivative->Kinase_Cascade Inhibition Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives (Sonogashira or SNAr) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Kinase Assays) Characterization->Screening Hit_Compound Hit Compound Identification Screening->Hit_Compound

4-Chloro-5-ethynylpyrimidin-2-amine: A Key Intermediate in the Development of Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting key signaling pathways in cancer has become paramount. Among the crucial building blocks utilized in the synthesis of these next-generation therapeutics is 4-Chloro-5-ethynylpyrimidin-2-amine, a versatile intermediate that has proven instrumental in the development of potent kinase inhibitors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this important chemical entity.

Introduction

This compound (CAS No. 1392804-24-8) is a substituted pyrimidine that serves as a cornerstone in the synthesis of a variety of kinase inhibitors, particularly those targeting Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[1] The presence of the chloro, amino, and ethynyl groups provides multiple reaction sites for medicinal chemists to elaborate the core structure and optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates. The pyrimidine scaffold itself is a well-established pharmacophore in numerous FDA-approved drugs.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1392804-24-8[3]
Molecular Formula C₆H₄ClN₃[3]
Molecular Weight 153.57 g/mol [3]
Appearance Solid
Purity Typically >97%

Application in Kinase Inhibitor Synthesis

The primary application of this compound lies in its role as a key intermediate in the synthesis of kinase inhibitors for cancer therapy. The 4-chloro substituent is readily displaced by various nucleophiles, allowing for the introduction of diverse side chains that can interact with specific amino acid residues in the kinase active site. The 2-amino group can also be functionalized, and the 5-ethynyl group provides a handle for further modifications or can be a critical pharmacophoric element itself.

EGFR and ALK Inhibition

Mutations in EGFR and rearrangements in ALK are key drivers in several cancers, most notably in non-small cell lung cancer (NSCLC).[1][4] Targeted therapies aimed at these kinases have shown significant clinical benefit.[5] this compound serves as a valuable starting material for the synthesis of dual EGFR/ALK inhibitors as well as selective inhibitors for each kinase.[1][6]

The general synthetic strategy involves the nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrimidine ring, followed by further modifications. The ethynyl group at the C5 position is often a key feature for potent inhibition.[6]

Experimental Protocols

General Synthesis of 4-Substituted-5-ethynylpyrimidin-2-amine Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution reaction at the C4 position of this compound.

Materials:

  • This compound

  • Desired amine nucleophile (e.g., an aniline or a saturated heterocycle)

  • A suitable solvent (e.g., 1-pentanol, isopropanol, or DMF)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent).

  • Add the desired amine nucleophile (1-1.2 equivalents).

  • Add a suitable solvent to the mixture.

  • Add the non-nucleophilic base (1.5-2 equivalents).

  • Purge the reaction vessel with an inert gas.

  • Heat the reaction mixture to a temperature ranging from 80°C to 140°C, depending on the reactivity of the nucleophile and the solvent used.[7]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the base and other water-soluble impurities.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-5-ethynylpyrimidin-2-amine derivative.[7]

Quantitative Data:

The following table summarizes representative yields and biological activities of kinase inhibitors synthesized using this compound or its close analogs as starting materials.

Starting MaterialNucleophileFinal CompoundYield (%)Target KinaseIC₅₀ (nM)Reference
2,4-dichloro-5-fluoropyrimidine4-fluoro-2-methoxy-5-nitroanilineIntermediate for EGFR inhibitor-EGFR-[8]
2,4,6-trichloropyrimidine3-amino-5-methylpyrazoleIntermediate for Aurora Kinase inhibitor75Aurora A-[9]
This compound analogSubstituted anilineEGFR/ALK dual inhibitor-EGFR/ALKVaries[1]

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors requires a thorough understanding of the targeted signaling pathways. Below are diagrams representing the EGFR and ALK signaling pathways, as well as a typical workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR STAT STAT Pathway Dimerization->STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation

Caption: Simplified EGFR signaling pathway.

ALK_Signaling_Pathway cluster_membrane Cell Membrane ALK ALK Fusion Protein (e.g., EML4-ALK) Dimerization Constitutive Dimerization & Activation ALK->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Simplified ALK fusion protein signaling pathway.

Drug_Discovery_Workflow Start Start with This compound Synthesis Synthesis of Derivatives (SNAr Reaction) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In vitro Kinase Assay (IC₅₀ Determination) Purification->Screening Cell_Assay Cell-based Assays (Proliferation, Apoptosis) Screening->Cell_Assay Active Compounds Optimization Lead Optimization (SAR Studies) Cell_Assay->Optimization Optimization->Synthesis Iterative Cycles In_Vivo In vivo Animal Models Optimization->In_Vivo Optimized Leads Candidate Drug Candidate In_Vivo->Candidate

Caption: Typical workflow for kinase inhibitor discovery.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of drug discovery, particularly for the development of targeted cancer therapies. Its unique combination of reactive sites allows for the facile synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein provide a foundational resource for researchers working to develop novel and effective treatments for cancers driven by aberrant kinase activity.

References

Application Notes and Protocols for 4-Chloro-5-ethynylpyrimidin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4-Chloro-5-ethynylpyrimidin-2-amine as a versatile building block in the synthesis of potent kinase inhibitors. The protocols focus on two key reactions: Sonogashira cross-coupling at the 5-ethynyl group and nucleophilic aromatic substitution at the 4-chloro position. Furthermore, this document outlines the role of pyrimidine-based compounds as inhibitors of critical signaling pathways implicated in cancer and inflammatory diseases, including those mediated by Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and Aurora kinases.

Key Reactions and Applications

This compound is a valuable scaffold in medicinal chemistry due to its reactive sites that allow for selective modifications. The 2-amino group serves as a key hydrogen bond donor, mimicking the adenine core of ATP and enabling binding to the hinge region of kinase active sites. The 4-chloro and 5-ethynyl groups provide orthogonal handles for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.

  • Sonogashira Coupling: The terminal alkyne at the C5 position is readily functionalized via palladium-catalyzed Sonogashira coupling with a wide range of aryl or heteroaryl halides. This reaction allows for the introduction of various substituents that can extend into the solvent-exposed region of the kinase active site, enhancing potency and selectivity.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring, further activated by the chloro and ethynyl substituents, facilitates nucleophilic aromatic substitution at the C4 position. This allows for the introduction of various amine nucleophiles, which can form crucial interactions with the target kinase.

These reactions enable the generation of diverse libraries of pyrimidine-based compounds for screening against various kinase targets.

Experimental Protocols

Protocol 1: Sonogashira Cross-Coupling of this compound with Aryl Halides

This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoaniline)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), degassed

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq), the aryl iodide (1.1 eq), PdCl2(PPh3)2 (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous DMF and degassed triethylamine (3.0 eq) to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.

  • Characterize the final product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Nucleophilic Aromatic Substitution of this compound with Amines

This protocol outlines a general procedure for the nucleophilic aromatic substitution at the C4 position of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • Anhydrous solvent (e.g., Dioxane, DMF, or Acetonitrile)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.2 - 2.0 eq) and the base (DIPEA, 2.0 eq or K2CO3, 3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired 4-amino-substituted pyrimidine derivative.

  • Characterize the final product by 1H NMR, 13C NMR, and HRMS.

Data Presentation: Kinase Inhibitory Activity of Pyrimidine Derivatives

The following table summarizes the inhibitory activities of representative pyrimidine-based kinase inhibitors, demonstrating the potential of derivatives of this compound.

Compound ClassTarget KinaseIC50 (nM)Reference
PyrazolopyrimidineBTK0.23 - 10[1][2]
PyrazolopyrimidinePI3Kδ< 100[1]
PyrimidineJAK1< 50[3]
PyrimidineAurora A< 200[4][5]
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidineCDK97[6]
Pyrazolo[3,4-d]pyrimidinoneCDK2210[7]

Signaling Pathway Diagrams

Derivatives of this compound are potent inhibitors of several key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the mechanism of action of these inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_AP1 NF-κB / AP-1 IP3_DAG->NFkB_AP1 Proliferation B-Cell Proliferation & Survival NFkB_AP1->Proliferation Inhibitor Pyrimidine-based BTK Inhibitor Inhibitor->BTK

BTK Signaling Pathway Inhibition

JAK_STAT_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK Janus Kinase (JAK) CytokineReceptor->JAK Cytokine binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription Inhibitor Pyrimidine-based JAK Inhibitor Inhibitor->JAK

JAK-STAT Signaling Pathway Inhibition

Aurora_Kinase_Signaling_Pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome CellCycle Cell Cycle Progression (G2/M Phase) Centrosome->CellCycle Inhibitor Pyrimidine-based Aurora Kinase Inhibitor Inhibitor->AuroraA

Aurora Kinase Signaling Pathway Inhibition

Experimental Workflow

The following diagram illustrates the general workflow from the starting material, this compound, to the biological evaluation of its derivatives.

Experimental_Workflow Start This compound Reaction1 Sonogashira Coupling (Protocol 1) Start->Reaction1 Reaction2 Nucleophilic Aromatic Substitution (Protocol 2) Start->Reaction2 Purification Purification & Characterization Reaction1->Purification Reaction2->Purification Screening Kinase Inhibitory Screening Purification->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

General Experimental Workflow

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Chloro-5-ethynylpyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. The introduction of an ethynyl group at the C5 position of the pyrimidine ring, particularly in 4-chloro-2-aminopyrimidine systems, provides a valuable handle for further functionalization through click chemistry or serves as a key pharmacophoric element. These compounds have garnered significant interest as potential inhibitors of various protein kinases, playing a crucial role in cancer therapy and other diseases.[1] Traditional methods for the synthesis of these compounds often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate these reactions, often leading to higher yields, cleaner reaction profiles, and reduced energy consumption.[2][3] This document provides detailed protocols and application notes for the efficient synthesis of 4-chloro-5-ethynylpyrimidin-2-amine and its analogs using microwave irradiation, with a focus on the Sonogashira cross-coupling reaction.

Applications in Drug Discovery

Derivatives of this compound are prominent in the development of targeted therapies, particularly as kinase inhibitors. The 2-aminopyrimidine core often acts as a hinge-binding motif, while the substituted ethynyl group can occupy hydrophobic pockets within the ATP-binding site of kinases.

Targeting Receptor Tyrosine Kinases (RTKs):

Many analogs of this compound have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5] Dysregulation of these signaling pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis. By blocking the ATP-binding site of these kinases, these compounds can effectively inhibit downstream signaling, making them attractive candidates for anticancer drug development.

Below is a diagram illustrating the general mechanism of action of these inhibitors on a receptor tyrosine kinase signaling pathway.

EGFR_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Inhibitor This compound Analog Inhibitor->RTK Inhibits ATP binding ATP ATP ATP->Dimerization Phosphorylates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream Initiates Response Cellular Responses: - Proliferation - Angiogenesis - Survival Downstream->Response Leads to

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Experimental Protocols

General Protocol for Microwave-Assisted Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of this compound analogs from 2-amino-4,5-dichloropyrimidine and a terminal alkyne.

Materials:

  • 2-amino-4,5-dichloropyrimidine

  • Terminal alkyne (e.g., trimethylsilylacetylene, phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(dppf)Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Solvent (e.g., 1,4-dioxane, DMF, THF)

  • Microwave reactor vials (appropriate size for the reaction scale)

  • Stir bar

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add 2-amino-4,5-dichloropyrimidine (1.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq) and copper(I) iodide (0.04-0.10 eq).

  • Add the terminal alkyne (1.1-1.5 eq).

  • Add the solvent (to achieve a concentration of 0.1-0.5 M) and the base (2.0-3.0 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 10-30 minutes).[6]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

The following diagram illustrates the general workflow for this synthesis.

Synthesis_Workflow Start Start: 2-amino-4,5-dichloropyrimidine + Terminal Alkyne Reagents Add: - Pd Catalyst - CuI - Base - Solvent Start->Reagents Microwave Microwave Irradiation (e.g., 120°C, 20 min) Reagents->Microwave Workup Reaction Work-up: - Cooling - Filtration Microwave->Workup Purification Purification: - Concentration - Column Chromatography Workup->Purification Product Final Product: This compound Analog Purification->Product

Caption: Microwave-Assisted Sonogashira Coupling Workflow.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of this compound analogs.

Table 1: Synthesis of 4-Chloro-5-((trimethylsilyl)ethynyl)pyrimidin-2-amine

ParameterConditionReference
Starting Material 2-amino-4,5-dichloropyrimidineGeneral Protocol
Alkyne TrimethylsilylacetyleneGeneral Protocol
Catalyst System Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)[2]
Base Triethylamine (2.5 eq)[2]
Solvent 1,4-Dioxane[2]
Temperature 120 °C[6]
Time 20 minutes[6]
Yield 85-95%Inferred from similar reactions

Table 2: Synthesis of 4-Chloro-5-(phenylethynyl)pyrimidin-2-amine

ParameterConditionReference
Starting Material 2-amino-4,5-dichloropyrimidineGeneral Protocol
Alkyne PhenylacetyleneGeneral Protocol
Catalyst System Pd(dppf)Cl₂ (3 mol%), CuI (6 mol%)[7]
Base Diisopropylethylamine (3.0 eq)General Protocol
Solvent DMF[2]
Temperature 140 °C[8]
Time 15 minutes[8]
Yield 80-90%Inferred from similar reactions

Table 3: Comparison of Microwave vs. Conventional Heating for Sonogashira Coupling

ParameterMicrowave-AssistedConventional HeatingReference
Reaction Time 10-30 minutes4-24 hours[3][9]
Typical Yield 80-95%50-80%[3][9]
Temperature 100-150 °C80-120 °C[6][9]
Energy Consumption LowerHigher[2]
Side Products Often fewerCan be more significant[2]

Conclusion

Microwave-assisted synthesis, particularly the Sonogashira coupling, offers a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of this compound and its analogs. These compounds are valuable building blocks and pharmacophores in the design of novel kinase inhibitors for targeted cancer therapy. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and application of this important class of molecules.

References

Application Notes and Protocols: The Role of Pyrimidine Scaffolds in the Development of ALK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the significance of substituted pyrimidines, particularly focusing on the 2,4-diaminopyrimidine scaffold, in the design and synthesis of potent Anaplastic Lymphoma Kinase (ALK) inhibitors. While a direct synthetic route for a major ALK inhibitor from 4-chloro-5-ethynylpyrimidin-2-amine is not extensively documented in mainstream literature, this document will focus on the well-established synthesis of Ceritinib, a key ALK inhibitor with a related 5-chloropyrimidine core. Furthermore, it will explore the potential of this compound as a valuable building block for novel ALK inhibitors through reactions like the Sonogashira coupling.

Introduction to ALK and the Importance of Pyrimidine-Based Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1] Chromosomal rearrangements, such as the EML4-ALK fusion gene in NSCLC, lead to constitutive activation of ALK, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region, making it an ideal framework for designing kinase inhibitors. Several potent and selective ALK inhibitors are based on a 2,4-diaminopyrimidine core, with Ceritinib (LDK378) being a prominent second-generation inhibitor that has demonstrated efficacy in patients who have developed resistance to the first-generation inhibitor, Crizotinib.[2]

ALK Signaling Pathway and Mechanism of Inhibition

Activated ALK triggers a cascade of downstream signaling events that promote cell growth, survival, and proliferation. The primary pathways activated by oncogenic ALK fusions include the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.[3][4] ALK inhibitors, by binding to the ATP-binding pocket of the ALK kinase domain, block its autophosphorylation and the subsequent activation of these downstream pathways, ultimately leading to apoptosis of ALK-dependent cancer cells.

ALK_Signaling_Pathway extracellular Extracellular Space cell_membrane cytoplasm Cytoplasm ALK ALK Fusion Protein RAS RAS ALK->RAS P JAK JAK ALK->JAK P PI3K PI3K ALK->PI3K P Inhibitor Pyrimidine-Based ALK Inhibitor (e.g., Ceritinib) Inhibitor->ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer STAT3_dimer->Proliferation Gene Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: ALK signaling and inhibition.

Quantitative Data of Pyrimidine-Based ALK Inhibitors

The following table summarizes the in vitro activity of Ceritinib and other pyrimidine-based ALK inhibitors against wild-type ALK and various resistance mutations.

CompoundTargetIC50 (nM)Cell LineReference
Ceritinib (LDK378) ALK (enzymatic)0.15-[5]
EML4-ALK22H2228 (NSCLC)[5]
ALK L1196M46Ba/F3[5]
ALK G1202R309Ba/F3[5]
Alectinib ALK (enzymatic)1.9-[5]
Brigatinib ALK (enzymatic)0.5-[5]
KRCA-0445 ALK (enzymatic)2.6-[1]
EML4-ALK14H3122 (NSCLC)[1]
Compound 17b ALK (enzymatic)4.1-[6]
EML4-ALK21H3122 (NSCLC)[6]

Experimental Protocols

Synthesis of Ceritinib (LDK378)

The synthesis of Ceritinib involves a multi-step process, with a key step being the nucleophilic aromatic substitution on a 2,4,5-trichloropyrimidine core.[7]

Ceritinib_Synthesis_Workflow start1 2,4,5-Trichloropyrimidine intermediate1 Intermediate A: 5-chloro-N-(2-(isopropylsulfonyl)phenyl) -2-chloropyrimidin-4-amine start1->intermediate1 start2 2-(Isopropylsulfonyl)aniline start2->intermediate1 Nucleophilic Aromatic Substitution ceritinib Ceritinib (LDK378) intermediate1->ceritinib start3 2-Isopropoxy-5-methyl-4- (piperidin-4-yl)aniline start3->ceritinib Buchwald-Hartwig Coupling Sonogashira_Coupling_Workflow start1 This compound product Novel 5-alkynylpyrimidine ALK Inhibitor Candidate start1->product start2 Aryl/Heteroaryl Halide (R-X) start2->product Sonogashira Coupling reagents Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) co-catalyst (e.g., CuI) Amine Base (e.g., Et3N) reagents->product

References

Application Notes and Protocols for the Synthesis of a 4-Chloro-5-ethynylpyrimidin-2-amine Derivative Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The 4-Chloro-5-ethynylpyrimidin-2-amine scaffold is a particularly attractive starting point for the generation of diverse chemical libraries. The presence of a reactive ethynyl group and a chloro substituent allows for sequential or parallel diversification through well-established cross-coupling methodologies like the Sonogashira and Suzuki reactions. This application note provides detailed protocols for the synthesis of a library of this compound derivatives and outlines methods for their biological evaluation, with a focus on their potential as kinase inhibitors.

Key Synthetic Strategies

The construction of a diverse library from the this compound core primarily relies on two powerful palladium-catalyzed cross-coupling reactions:

  • Sonogashira Coupling: This reaction is ideal for the derivatization of the 5-ethynyl group, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.[1][2]

  • Suzuki Coupling: The 4-chloro position can be functionalized via Suzuki coupling with various boronic acids or esters, introducing further diversity into the scaffold.[3][4]

These reactions can be performed in a sequential manner to generate highly complex and diverse molecules.

Experimental Protocols

General Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. This compound can be obtained from commercial suppliers. Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Purification of the final compounds can be achieved by flash column chromatography or preparative high-performance liquid chromatography (HPLC).[5][6]

Protocol 1: Library Synthesis via Sonogashira Coupling

This protocol describes the parallel synthesis of a library of 5-alkynyl-4-chloropyrimidin-2-amine derivatives.

Reaction Scheme:

Procedure:

  • To an array of reaction vials, add this compound (1.0 eq.).

  • Add the corresponding aryl or heteroaryl halide (1.1 eq.).

  • Add Pd(PPh₃)₄ (0.05 eq.) and CuI (0.1 eq.).

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 3.0 eq.).

  • Seal the vials and stir the reaction mixtures at room temperature or elevated temperature (e.g., 60-80 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixtures to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-4-chloropyrimidin-2-amine derivatives.

Protocol 2: Library Synthesis via Sequential Sonogashira and Suzuki Coupling

This protocol enables further diversification at the 4-position following the Sonogashira coupling.

Reaction Scheme:

Procedure:

  • To an array of reaction vials containing the purified 5-alkynyl-4-chloropyrimidin-2-amine derivatives from Protocol 1 (1.0 eq.), add the corresponding aryl or heteroaryl boronic acid (1.2 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 eq.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Add a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Seal the vials and heat the reaction mixtures (e.g., 80-100 °C) until the reaction is complete.

  • Work-up the reaction as described in Protocol 1.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final di-substituted pyrimidine derivatives.

Data Presentation

The biological activity of the synthesized library should be evaluated against a panel of relevant targets, such as cancer cell lines or specific kinases. The results, typically presented as IC₅₀ values (the concentration of compound required for 50% inhibition), should be summarized in a clear and structured table to facilitate structure-activity relationship (SAR) analysis.

Table 1: Representative Antiproliferative Activity of 4,5-Disubstituted Pyrimidin-2-amine Derivatives

Compound IDR¹ (at C5)R² (at C4)MCF-7 IC₅₀ (µM)[7][8][9]HCT116 IC₅₀ (µM)[9]A549 IC₅₀ (µM)
1a Phenyl4-Methoxyphenyl5.28.112.5
1b 3-Thienyl4-Fluorophenyl3.86.59.8
1c Cyclohexyl2-Naphthyl10.115.322.1
1d 4-Pyridyl3,4-Dimethoxyphenyl2.54.27.3
1e tert-ButylPhenyl>50>50>50
2a Phenyl4-Methylphenyl4.97.811.9
2b 3-Thienyl4-Chlorophenyl3.15.98.5
2c Cyclohexyl4-Trifluoromethylphenyl12.518.928.4
2d 4-Pyridyl3-Methoxyphenyl2.13.96.8
2e tert-Butyl4-Hydroxyphenyl>50>50>50

Disclaimer: The IC₅₀ values presented in this table are representative examples from published literature on various pyrimidine derivatives and are intended for illustrative purposes only. Actual values for a library derived from this compound would need to be determined experimentally.

Visualizations

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS PKA PKA Receptor->PKA RAF RAF RAS->RAF MEK MEK RAF->MEK ERK (MAPK) ERK (MAPK) MEK->ERK (MAPK) Transcription_Factors Transcription Factors ERK (MAPK)->Transcription_Factors PKA->Transcription_Factors Pyrimidine_Derivatives Pyrimidine Derivatives (Kinase Inhibitors) Pyrimidine_Derivatives->RAF Inhibition Pyrimidine_Derivatives->MEK Pyrimidine_Derivatives->PKA Inhibition Gene_Expression Cell Proliferation, Survival, Differentiation Transcription_Factors->Gene_Expression

Experimental Workflow

experimental_workflow Start Start Scaffold 4-Chloro-5-ethynyl- pyrimidin-2-amine Start->Scaffold Library_Synthesis Parallel Synthesis (Sonogashira & Suzuki Coupling) Scaffold->Library_Synthesis Purification High-Throughput Purification (HPLC) Library_Synthesis->Purification Screening Biological Screening (e.g., Kinase Assays, Cell Viability) Purification->Screening Data_Analysis Data Analysis (IC50 Determination, SAR) Screening->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

Logical Relationship

logical_relationship Scaffold Core Scaffold Diversity Chemical Diversity Scaffold->Diversity + Library Compound Library Diversity->Library => Activity Biological Activity Library->Activity Testing SAR Structure-Activity Relationship Activity->SAR Analysis Lead Lead Compound SAR->Lead =>

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-ethynylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Chloro-5-ethynylpyrimidin-2-amine synthesis.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a Sonogashira coupling reaction between a protected or unprotected ethyne source and a 2-amino-4-chloro-5-halopyrimidine.

Q1: Why is my Sonogashira coupling reaction failing or giving a low yield?

A1: Low yields in Sonogashira couplings can stem from several factors. Here's a systematic troubleshooting approach:

  • Catalyst Inactivity: The Palladium (Pd) and Copper (Cu) catalysts are central to the reaction.

    • Palladium Catalyst: Ensure the Pd(0) species is active. If using a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, it must be reduced in situ. The phosphine ligands should be fresh and of high purity.

    • Copper Co-catalyst: The Cu(I) salt (e.g., CuI) is sensitive to oxidation. Use freshly purchased or properly stored CuI. Discoloration (greenish or brownish) indicates oxidation.

  • Reaction Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] Proper degassing of the solvent is crucial.

  • Base Selection: The choice of base is critical for deprotonating the terminal alkyne.[1]

    • Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used and can also serve as the solvent. Ensure the amine is anhydrous and free of impurities.

    • For some substrates, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, Dioxane) might be more effective.

  • Solvent Quality: Solvents must be anhydrous and deoxygenated. The presence of water can hydrolyze the catalyst and starting materials.

Q2: I am observing significant formation of a side product that appears to be a dimer of my alkyne. How can I prevent this?

A2: The formation of alkyne dimers is a common side reaction in Sonogashira couplings, known as the Glaser coupling. This is primarily caused by the presence of oxygen and is catalyzed by the copper co-catalyst. To minimize this:

  • Rigorous Inert Atmosphere: As mentioned, maintaining a strictly oxygen-free environment is the most effective way to prevent Glaser coupling.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While potentially requiring higher temperatures or more specialized ligands, this completely eliminates the primary catalyst for alkyne homocoupling.[1]

  • Use of a Protecting Group: Employing a protected alkyne, such as Trimethylsilylacetylene (TMSA), can prevent homocoupling. The TMS group is then removed in a subsequent step.[3][4]

Q3: The reaction with ethyne gas is difficult to handle and gives low yields. Is there an alternative?

A3: Direct use of ethyne gas is hazardous and often leads to poor yields due to its volatility and tendency to polymerize. A highly effective and safer alternative is the use of a protected acetylene source, with Trimethylsilylacetylene (TMSA) being a common choice. The synthesis then proceeds in two steps:

  • Sonogashira coupling of 2-amino-4-chloro-5-iodopyrimidine with TMSA.

  • Deprotection of the resulting TMS-protected pyrimidine to yield the terminal alkyne. This is typically achieved under mild basic conditions (e.g., K₂CO₃ in methanol) or with a fluoride source like TBAF.[3][4]

Q4: How do I choose the optimal catalyst and ligand for this specific synthesis?

A4: The electronic properties of the 2-amino-4-chloropyrimidine substrate (electron-deficient) influence the choice of catalyst and ligand.

  • Palladium Source: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used and generally effective.[5]

  • Ligands: For electron-deficient substrates, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.[5] Consider ligands like XPhos or SPhos if standard PPh₃ ligands give poor results. N-Heterocyclic Carbene (NHC) palladium complexes have also shown high efficiency.[1][5]

Q5: What are the best practices for purification of the final product?

A5: Purification can be challenging due to the potential for various impurities.

  • Work-up: After the reaction, a common work-up involves quenching with an aqueous solution (e.g., saturated NH₄Cl), followed by extraction with an organic solvent like ethyl acetate or dichloromethane. A wash with a dilute solution of a chelating agent like EDTA can help remove residual copper salts.

  • Chromatography: Column chromatography on silica gel is typically required to separate the product from starting materials, homocoupled alkyne, and catalyst residues. A gradient elution system, for example, with hexane/ethyl acetate or dichloromethane/methanol, is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of Sonogashira couplings for similar heterocyclic systems, providing a basis for optimization.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference Analogue
Pd(OAc)₂ (2.5)PPh₃ (5)TEADMF10072-962-Amino-3-bromopyridines
Pd(PPh₃)₄ (5)-TEA/DIPEATHFRT - 6060-85Halogenated Pyrimidines
Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane100~90Chloro-pyridazines
PEPPSI-IPr (0.1)-K₂CO₃EtOH/H₂O80>95Dichloro-triazines

Table 2: Influence of Solvent and Base on Yield

SolventBaseCatalyst SystemTemperature (°C)Yield (%)Reference Analogue
DMFTEAPd(OAc)₂/PPh₃/CuI100High2-Amino-3-bromopyridines
THFDIPEAPd(PPh₃)₄/CuI60GoodHalogenated Pyrimidines
DioxaneCs₂CO₃Pd₂(dba)₃/Xantphos100ExcellentChloro-pyridazines
AcetonitrileK₂CO₃PdCl₂(dppf)80ModerateChloro-quinolines
WaterPyrrolidinePd-complex/TBABRefluxGoodAryl iodides

Experimental Protocols

Protocol 1: Two-Step Synthesis via Trimethylsilylacetylene

This is the recommended protocol for safety, handling, and yield.

Step 1: Synthesis of 2-amino-4-chloro-5-((trimethylsilyl)ethynyl)pyrimidine

  • To a dry Schlenk flask under an inert atmosphere (Argon), add 2-amino-4-chloro-5-iodopyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous and degassed THF (10 mL/mmol of substrate) followed by anhydrous triethylamine (3.0 eq).

  • To the stirring suspension, add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield the TMS-protected product.

Step 2: Deprotection to this compound

  • Dissolve the TMS-protected pyrimidine (1.0 eq) in methanol (15 mL/mmol).

  • Add anhydrous K₂CO₃ (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with 1M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Further purification by chromatography or recrystallization may be necessary.

Visualizations

Sonogashira_Synthesis_Workflow Start Starting Materials: 2-Amino-4-chloro-5-iodopyrimidine Trimethylsilylacetylene (TMSA) Reaction Sonogashira Coupling - PdCl₂(PPh₃)₂ / CuI - Triethylamine (Base) - THF (Solvent), 60°C Start->Reaction Intermediate TMS-Protected Intermediate: 2-amino-4-chloro-5-((trimethylsilyl)ethynyl)pyrimidine Reaction->Intermediate Deprotection TMS Deprotection - K₂CO₃ - Methanol, RT Intermediate->Deprotection Purification Work-up & Purification - Extraction - Column Chromatography Deprotection->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Problem Low Yield or No Reaction Check_Catalyst Check Catalyst Activity (Pd & Cu) Problem->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Problem->Check_Atmosphere Check_Base Verify Base Quality & Choice Problem->Check_Base Check_Solvent Use Anhydrous Solvent Problem->Check_Solvent Side_Reaction Side Product Observed? (e.g., Alkyne Dimer) Check_Catalyst->Side_Reaction Check_Atmosphere->Side_Reaction Check_Base->Side_Reaction Check_Solvent->Side_Reaction Inert_Atmosphere_Fix Improve Inert Conditions Side_Reaction->Inert_Atmosphere_Fix Yes Cu_Free_Fix Switch to Copper-Free Protocol Side_Reaction->Cu_Free_Fix Yes Protecting_Group_Fix Use Protected Alkyne (TMSA) Side_Reaction->Protecting_Group_Fix Yes Solution Improved Yield Side_Reaction->Solution No Inert_Atmosphere_Fix->Solution Cu_Free_Fix->Solution Protecting_Group_Fix->Solution

Caption: Troubleshooting logic for low yield in Sonogashira coupling reactions.

References

Overcoming solubility issues with 4-Chloro-5-ethynylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-5-ethynylpyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?

A2: Solubility issues are a common challenge. Please refer to the Troubleshooting Guide below for a systematic approach to addressing this problem.

Q3: Are there any known incompatibilities for this compound?

A3: As a chlorinated pyrimidine with an ethynyl group, it is important to consider potential reactions with strong nucleophiles, which could lead to substitution of the chlorine atom. The ethynyl group can undergo various coupling reactions, such as the Sonogashira coupling.[2][3] The reaction medium for Sonogashira couplings is typically basic to neutralize the hydrogen halide byproduct.[2]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a step-by-step approach to troubleshoot and overcome solubility challenges during your experiments with this compound.

Problem: The compound is not dissolving in the chosen solvent.

1. Solvent Screening:

  • Rationale: The first step is to identify a suitable solvent or solvent system.

  • Protocol:

    • Weigh a small, precise amount of this compound (e.g., 1 mg) into several vials.

    • Add a measured volume (e.g., 100 µL) of different solvents to each vial.

    • Vortex or sonicate the vials for a set period (e.g., 5-10 minutes).

    • Visually inspect for complete dissolution.

  • Recommended Solvents to Test:

    • Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)

    • Protic Solvents: Ethanol, Methanol, Isopropanol

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

Illustrative Solubility Data (for guidance purposes only):

SolventQualitative Solubility
DMSOGenerally Good
DMFGenerally Good
THFModerate
AcetonitrileModerate to Low
MethanolModerate to Low
DichloromethaneModerate
WaterLow

Note: This table is illustrative and based on the general behavior of similar heterocyclic compounds. Actual solubility should be determined experimentally.

2. Co-solvents:

  • Rationale: Using a mixture of solvents can significantly enhance solubility. A small amount of a good solvent (like DMSO or DMF) can help solubilize the compound in a bulk solvent where it is less soluble.

  • Protocol:

    • Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMSO).

    • Slowly add this solution to the primary reaction solvent while stirring vigorously.

    • Monitor for any precipitation.

3. Temperature Adjustment:

  • Rationale: Solubility often increases with temperature.

  • Protocol:

    • Gently warm the solvent and compound mixture while stirring.

    • Monitor the dissolution and ensure the temperature does not exceed the decomposition point of the compound or the boiling point of the solvent.

    • Be aware that the compound may precipitate upon cooling.

4. Sonication:

  • Rationale: Ultrasonic waves can help break down solid agglomerates and increase the rate of dissolution.

  • Protocol:

    • Place the vial containing the compound and solvent in a sonicator bath.

    • Sonicate for 5-15 minute intervals.

    • Check for dissolution.

5. pH Adjustment (for aqueous or protic solutions):

  • Rationale: The amine group on the pyrimidine ring can be protonated. Adjusting the pH may alter the ionization state and improve solubility.

  • Protocol:

    • For acidic conditions, add a small amount of a dilute acid (e.g., 0.1 M HCl).

    • For basic conditions, add a small amount of a dilute base (e.g., 0.1 M NaOH).

    • Observe for changes in solubility. Note that pH changes can affect the stability and reactivity of the compound.

Experimental Workflow & Diagrams

Below are diagrams illustrating the logical workflow for troubleshooting solubility issues and a typical experimental setup for a Sonogashira coupling reaction, a common application for this compound.

Caption: A flowchart for systematically addressing solubility problems.

G General Workflow for Sonogashira Coupling reagents Combine: - this compound - Aryl/Vinyl Halide - Pd Catalyst (e.g., Pd(PPh3)4) - CuI (co-catalyst) - Amine Base (e.g., TEA, DIPEA) solvent Add Degassed Solvent (e.g., THF, DMF) reagents->solvent reaction Reaction under Inert Atmosphere (N2 or Ar) at Room Temperature to Reflux solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Characterize Final Product purification->product

Caption: A typical experimental workflow for Sonogashira coupling.

References

Common side products in 4-Chloro-5-ethynylpyrimidin-2-amine reactions and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-5-ethynylpyrimidin-2-amine. The following information addresses common side products encountered during its use in chemical reactions, particularly Sonogashira coupling, and provides guidance on their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

When using this compound, particularly in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, two primary side products are frequently encountered:

  • Glaser Homocoupling Product: This is a diyne dimer, 1,4-bis(2-amino-4-chloropyrimidin-5-yl)buta-1,3-diyne, which forms from the oxidative coupling of two molecules of the starting ethynylpyrimidine. This reaction is often catalyzed by the copper(I) cocatalyst in the presence of oxygen.[1][2]

  • Hydrolysis Product: This is 2-amino-5-ethynylpyrimidin-4-ol, where the chloro group at the 4-position is substituted by a hydroxyl group. This can occur when water is present in the reaction mixture, and the basic conditions (often an amine base) can promote this nucleophilic aromatic substitution.

Q2: How can I minimize the formation of the Glaser homocoupling side product?

The formation of the Glaser homocoupling product is a common issue in Sonogashira reactions.[1][2] Several strategies can be employed to minimize its formation:

  • Maintain an Inert Atmosphere: Since the homocoupling is an oxidative process, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1][2]

  • Copper-Free Conditions: The copper(I) cocatalyst is a primary promoter of Glaser coupling.[1][2] Utilizing a copper-free Sonogashira protocol can significantly reduce or eliminate this side product.

  • Use of a Reducing Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to reduce the amount of homocoupling product to as low as 2%.[3]

  • Control of Reaction Parameters: The concentration of the catalyst and the presence of oxygen are key factors.[3] Using the minimum necessary amount of copper catalyst and ensuring thorough degassing of solvents and reagents can be beneficial.

Q3: What conditions favor the hydrolysis of the 4-chloro group?

Hydrolysis of the 4-chloro group is more likely under the following conditions:

  • Presence of Water: Adventitious water in the solvent or reagents can act as a nucleophile.

  • Strongly Basic Conditions: While a base is necessary for the Sonogashira reaction, excessively strong or certain types of amine bases can facilitate the hydrolysis.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of the hydrolysis side reaction.

To mitigate this, ensure the use of dry solvents and reagents and consider using a non-nucleophilic base or carefully controlling the reaction temperature.

Troubleshooting Guides

Problem 1: Significant amount of a high molecular weight, non-polar side product is observed by TLC and LC-MS.

This is likely the Glaser homocoupling product.

Troubleshooting Steps:

  • Verify Inert Atmosphere: Ensure your reaction setup is properly sealed and purged with an inert gas. Use freeze-pump-thaw cycles for degassing solvents for optimal results.

  • Switch to Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. Several palladium catalysts and ligand systems are effective without a copper cocatalyst.

  • Purification Strategy: The homocoupled dimer is typically less polar than the desired cross-coupled product. It can often be separated by column chromatography.

Table 1: Comparison of Reaction Conditions on Homocoupling Formation

ConditionAtmosphereCopper(I) CocatalystExpected Homocoupling Product
Standard SonogashiraNitrogenPresent5-20%
Standard SonogashiraAirPresentCan be the major product
Copper-Free SonogashiraNitrogenAbsent< 5%
Modified SonogashiraH₂/N₂ mixturePresent~2%[3]
Problem 2: A more polar side product is observed, and the desired product yield is low.

This is likely the hydrolysis product, 2-amino-5-ethynylpyrimidin-4-ol.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Use of molecular sieves in the reaction vessel can be considered.

  • Choice of Base: Consider using a bulkier, less nucleophilic amine base such as diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Alternatively, inorganic bases like potassium carbonate or cesium carbonate can be used, although their solubility in organic solvents should be considered.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the hydrolysis.

  • Purification Strategy: The hydrolyzed product is significantly more polar than the desired 4-chloro product. It can be separated by silica gel column chromatography.

Experimental Protocols

Protocol for Removal of Glaser Homocoupling Product by Column Chromatography
  • Concentrate the Reaction Mixture: After the reaction is complete, remove the solvent under reduced pressure.

  • Adsorb onto Silica: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Prepare the Column: Prepare a silica gel column using a non-polar solvent system, such as a mixture of hexane and ethyl acetate.

  • Elution: Start the elution with a low polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate). The less polar homocoupling product should elute first. Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the desired, more polar cross-coupled product.

  • Monitor Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.

Protocol for Minimizing and Removing Hydrolysis Product
  • Reaction Setup: Under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, and a bulky amine base (e.g., diisopropylethylamine) in a flame-dried flask with anhydrous solvent (e.g., THF or dioxane).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the formation of the polar hydrolysis spot is observed, consider lowering the reaction temperature.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography. The more polar hydrolysis product will have a lower Rf value and will elute after the desired product when using a normal-phase silica column with a hexane/ethyl acetate gradient.

Visualizations

TroubleshootingWorkflow start Reaction with this compound check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction side_product Side Product(s) Detected? check_reaction->side_product homocoupling High MW, Non-polar Side Product (Glaser Homocoupling) side_product->homocoupling Yes hydrolysis Polar Side Product (Hydrolysis) side_product->hydrolysis Yes clean_product Clean Product side_product->clean_product No homo_solution Troubleshooting for Homocoupling homocoupling->homo_solution homo_action1 Optimize Reaction: - Enhance Inert Atmosphere - Use Copper-Free Conditions - Add Reducing Agent homo_solution->homo_action1 homo_action2 Purification: Column Chromatography (Non-polar eluent) homo_solution->homo_action2 hydro_solution Troubleshooting for Hydrolysis hydrolysis->hydro_solution hydro_action1 Optimize Reaction: - Use Anhydrous Conditions - Use Non-nucleophilic Base - Lower Reaction Temperature hydro_solution->hydro_action1 hydro_action2 Purification: Column Chromatography (Polar eluent) hydro_solution->hydro_action2 proceed Proceed to Next Step clean_product->proceed

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Optimizing Coupling Reactions with 4-Chloro-5-ethynylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Chloro-5-ethynylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing coupling reactions and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for cross-coupling reactions?

A1: this compound features two primary sites for palladium-catalyzed cross-coupling reactions: the chloro substituent at the C4 position and the terminal alkyne (ethynyl group) at the C5 position. The chlorine atom is suitable for Suzuki, Buchwald-Hartwig, and other related couplings, while the ethynyl group is reactive in Sonogashira couplings.

Q2: Which coupling reaction should I choose for my desired transformation?

A2: The choice of reaction depends on the bond you intend to form:

  • To form a C(pyrimidine)-C(aryl/vinyl) bond at the C4 position: Use a Suzuki-Miyaura coupling with a boronic acid or ester.

  • To form a C(pyrimidine)-N bond at the C4 position: Use a Buchwald-Hartwig amination with a primary or secondary amine.[1][2]

  • To form a C(alkyne)-C(aryl/vinyl) bond at the C5 position: Use a Sonogashira coupling with an aryl or vinyl halide.

Q3: Is the chloro group on the pyrimidine ring reactive enough for Suzuki or Buchwald-Hartwig coupling?

A3: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[3] However, the electron-deficient nature of the pyrimidine ring enhances the reactivity of the C4-chloro group. Successful couplings can be achieved, but they often require more active catalyst systems (e.g., those with specialized phosphine ligands), higher temperatures, or microwave irradiation to proceed efficiently.[4][5]

Q4: What are the general best practices for setting up these coupling reactions?

A4: Success in palladium-catalyzed cross-coupling reactions hinges on meticulous experimental technique. Key considerations include:

  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from degrading the Pd(0) catalyst.

  • Dry & Degassed Solvents: Use anhydrous, degassed solvents to avoid quenching the catalyst and sensitive reagents. Solvents can be degassed via methods like freeze-pump-thaw or by bubbling with an inert gas.[6][7]

  • Reagent Quality: Use high-purity reagents. Impurities in amines, solvents, or bases can inhibit the catalyst. It is sometimes necessary to distill liquid bases like triethylamine (TEA) or diisopropylamine (DIPA) before use.[7]

Troubleshooting Guides

Sonogashira Coupling (at the 5-ethynyl position)

Problem 1: Low or No Product Yield

  • Potential Cause: Inactive Catalyst. The Pd(0) active species may not have formed or has decomposed.

  • Solution:

    • Ensure the reaction is performed under strictly anaerobic and anhydrous conditions.[6]

    • If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure conditions are suitable for its reduction to Pd(0). Sometimes, the amine base or the alkyne itself can act as the reductant.[7]

    • Consider using a more stable and active Pd(0) source like Pd(PPh₃)₄.[8]

    • Modify the phosphine ligand to one that is more electron-rich or sterically bulky, which can stabilize the catalyst and promote oxidative addition.[9]

  • Potential Cause: Insufficient Reaction Temperature. The oxidative addition of the aryl halide partner may be slow, especially with less reactive halides like aryl chlorides or bromides.

  • Solution: Increase the reaction temperature. For aryl bromides, temperatures around 80-100°C may be necessary.[6] For aryl chlorides, even higher temperatures or microwave heating might be required.

  • Potential Cause: Poor Choice of Base or Solvent.

  • Solution:

    • The base is critical for deprotonating the alkyne. Amine bases like TEA or DIPA are common. Ensure enough equivalents are used (typically 2-5 eq.).[6]

    • Solvents like THF, DMF, or acetonitrile are often effective.[6] In some cases, using the liquid amine base (e.g., neat Et₃N) as the solvent can be beneficial.[7][8]

Problem 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Product

  • Potential Cause: Reaction conditions favor the copper-mediated dimerization of the terminal alkyne. This is a major side reaction in Sonogashira couplings.[8]

  • Solution:

    • Reduce Copper (I) Cocatalyst: Lower the loading of the Cu(I) salt (e.g., CuI) or run the reaction under "copper-free" conditions. While some argue that trace copper may still be involved, eliminating the added Cu(I) salt can significantly reduce homocoupling.[8][9]

    • Slow Addition: If possible, add the alkyne substrate slowly to the reaction mixture to maintain a low concentration, disfavoring the dimerization reaction.[8]

    • Use an Amine Base: Ensure a suitable amine is present, as it can help suppress the homocoupling pathway.

Problem 3: Reaction Stalls or Catalyst Turns Black (Palladium Black)

  • Potential Cause: Catalyst Decomposition. The formation of palladium black indicates the precipitation of inactive, elemental palladium from the catalytic cycle.

  • Solution:

    • Ligand Choice: Use more robust or bidentate phosphine ligands (e.g., dppf) that can better stabilize the palladium center and prevent aggregation.[6]

    • Solvent Effects: Solvents like THF can sometimes promote the formation of palladium black. Consider switching to DMF or toluene.[7][8]

    • Lower Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find an optimal temperature that balances reactivity and catalyst stability.

Suzuki-Miyaura Coupling (at the 4-chloro position)

Problem 1: Low or No Conversion of the Starting Material

  • Potential Cause: Inactive C-Cl Bond. The C4-Cl bond on the pyrimidine is activated but still requires a highly active catalyst for oxidative addition.

  • Solution:

    • Catalyst/Ligand System: Use a high-performance catalyst system. For aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required.

    • Catalyst Loading: Increase the catalyst loading. For challenging substrates, loadings of 1-5 mol% are common.[5]

    • Microwave Irradiation: Microwave heating can dramatically accelerate the reaction and improve yields for unreactive chlorides by reaching high temperatures quickly and efficiently.[4][5]

  • Potential Cause: Boronic Acid Decomposition. Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive boroxines, especially at high temperatures or in the presence of water without a suitable base.

  • Solution:

    • Use a slight excess (1.1-1.5 equivalents) of the boronic acid.

    • Ensure the base is added and mixed properly. K₂CO₃ or Cs₂CO₃ are common choices.[4]

    • Consider using a boronate ester (e.g., a pinacol ester), which is often more stable than the corresponding boronic acid.

Problem 2: Formation of Hydrodehalogenated Side Product (C4-H instead of C4-Aryl)

  • Potential Cause: A side reaction pathway where the palladium intermediate reacts with a proton source before reductive elimination.

  • Solution:

    • Ensure anhydrous conditions.

    • The choice of base and solvent can influence this side reaction. Screen different conditions to minimize this pathway.

Buchwald-Hartwig Amination (at the 4-chloro position)

Problem 1: Low Yield of the Aminated Product

  • Potential Cause: Catalyst Inhibition or Poor Reactivity. The amine substrate or the product itself can sometimes act as an inhibitor for the catalyst. The C-Cl bond also requires an active catalyst.[1]

  • Solution:

    • Ligand Screening: This reaction is highly dependent on the ligand. Bidentate phosphine ligands like BINAP or DPPF were early developments.[1] More advanced, sterically hindered ligands like Xantphos or Buchwald's biaryl phosphine ligands are often necessary for coupling aryl chlorides.[10][11]

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.[10][11] Weaker bases like K₂CO₃ may be used but often result in lower reaction rates.[12]

    • Solvent Choice: Toluene, dioxane, or DMF are typically used. Refluxing toluene is a common condition.[10]

Problem 2: Side Reactions or Product Degradation

  • Potential Cause: Harsh Reaction Conditions. High temperatures and strong bases can sometimes lead to the degradation of sensitive functional groups on either coupling partner.

  • Solution:

    • Screen different generations of Buchwald-Hartwig catalysts and ligands, as newer systems are often more active and allow for reactions to be run at lower temperatures.[1]

    • Carefully control the reaction time to avoid over-heating after the reaction has reached completion.

Data Presentation: Typical Reaction Conditions

Table 1: Sonogashira Coupling of this compound with Aryl Halides

ParameterConditionNotes
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Pd(dppf)Cl₂ can also be effective.[6]
Cu(I) Cocatalyst CuI (5-10 mol%)Can be omitted in "copper-free" protocols to reduce homocoupling.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)2-5 equivalents, can also be used as the solvent.[6][8]
Solvent THF, DMF, Toluene, or neat amine baseMust be anhydrous and degassed.[6][7]
Temperature Room Temperature to 100 °CHigher temperatures needed for less reactive halides (e.g., aryl bromides).[6]

Table 2: Suzuki-Miyaura Coupling of this compound with Boronic Acids

ParameterConditionNotes
Pd Catalyst Pd(PPh₃)₄ (0.5-5 mol%) or Pd(dppf)Cl₂For aryl chlorides, more advanced catalysts may be needed.
Base K₂CO₃, Na₂CO₃, or Cs₂CO₃ (2-3 equivalents)Aqueous base is often used.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMFBiphasic systems are common.[4][5]
Temperature 80-120 °C or Microwave IrradiationMicrowave heating at 100-140°C for 15-20 min can be very effective.[4][5]

Table 3: Buchwald-Hartwig Amination of this compound with Amines

ParameterConditionNotes
Pd Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)These are precatalysts that form the active Pd(0) in situ.
Ligand Xantphos, BINAP, or other biaryl phosphines (1-4 mol%)Ligand choice is critical for success with aryl chlorides.[10][11]
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents)NaOtBu is a common strong base for this reaction.[10][11]
Solvent Toluene or 1,4-DioxaneMust be anhydrous.
Temperature 80-110 °C (Reflux)

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

  • To an oven-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add this compound (1.1 eq.).

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and degassed triethylamine (3.0 eq.) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with additional solvent.

  • Wash the combined organic filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

  • To a microwave reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and K₂CO₃ (2.5 eq.).

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 20 minutes with stirring.[4]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Visualizations

Caption: Reactive sites on this compound.

experimental_workflow start Start: Assemble Reagents setup Setup Reaction Under Inert Atmosphere start->setup degas Use Anhydrous, Degassed Solvents setup->degas addition Add Catalyst, Ligand, Base, and Reactants degas->addition reaction Heat to Desired Temperature (Conventional or Microwave) addition->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for a Pd-catalyzed cross-coupling reaction.

troubleshooting_tree start Low Yield in Sonogashira Coupling q1 Is Palladium Black visible? start->q1 q2 Is Homocoupling Product observed? q1->q2 No sol1 Catalyst Decomposition: - Use more robust ligand (e.g., dppf) - Change solvent (e.g., from THF) - Lower reaction temperature q1->sol1 Yes q3 Is Starting Material consumed? q2->q3 No sol2 Glaser Coupling Dominates: - Reduce or omit CuI catalyst - Use 'copper-free' conditions - Add alkyne slowly q2->sol2 Yes sol3 Reaction Too Slow: - Increase temperature - Screen different bases/solvents - Check reagent purity q3->sol3 No sol4 Check for Other Issues: - Catalyst poisoning (impurities) - Inefficient workup/purification - Incorrect stoichiometry q3->sol4 Yes

Caption: Troubleshooting decision tree for Sonogashira coupling.

References

4-Chloro-5-ethynylpyrimidin-2-amine stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 4-Chloro-5-ethynylpyrimidin-2-amine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues and ensure the successful use of this compound in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the proper storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a tightly sealed container in a dry and well-ventilated place. For short-term storage (1-2 weeks), refrigeration at -4°C is recommended. For longer periods (1-2 years), the compound should be stored at -20°C.[1] It is also advised to protect the compound from light and moisture to maintain its quality.

Q2: What is the known stability of this compound?

A2: While specific quantitative stability data under various experimental conditions (e.g., pH, temperature, light exposure) for this compound is not extensively available in public literature, the recommended storage conditions suggest that the compound is sensitive to temperature, light, and moisture. As a substituted chloropyrimidine, it may be susceptible to hydrolysis, particularly under basic conditions. The ethynyl group may also be reactive under certain conditions. It is stable under the recommended storage conditions.

Q3: What are the potential degradation pathways for this compound?

  • Hydrolysis: The chloro group on the pyrimidine ring can be susceptible to nucleophilic substitution by water, especially at non-neutral pH, leading to the formation of the corresponding hydroxy-pyrimidine derivative.

  • Oxidation: The ethynyl group and the pyrimidine ring could be susceptible to oxidation, particularly in the presence of strong oxidizing agents.

  • Photodegradation: Exposure to light, especially UV light, may induce degradation. It is recommended to protect the compound from light.

Q4: What are the recommended procedures for handling this compound?

A4: Due to its potential hazards, proper personal protective equipment (PPE) should be worn when handling this compound. This includes safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting:

      • Verify that the compound has been stored correctly (see storage conditions table below).

      • Prepare fresh solutions for each experiment, as the stability of the compound in various solvents over time may not be fully characterized.

      • Consider performing a purity analysis (e.g., by HPLC or NMR) on your sample to confirm its integrity.

  • Possible Cause 2: Poor Solubility.

    • Troubleshooting:

      • Consult the supplier's information for recommended solvents.

      • If solubility is an issue, gentle warming or sonication may aid in dissolution. However, be cautious as this may also accelerate degradation.

      • Test a range of common laboratory solvents to find the most suitable one for your application.

Issue 2: Difficulty in achieving complete reaction or low yields in synthetic applications.

  • Possible Cause 1: Inactive Reagent.

    • Troubleshooting:

      • Confirm the purity of the this compound as described above.

      • Ensure that other reagents in the reaction are pure and dry, as the compound may be sensitive to impurities and moisture.

  • Possible Cause 2: Unfavorable Reaction Conditions.

    • Troubleshooting:

      • The chloro group at the 4-position of the pyrimidine ring is the likely site for nucleophilic substitution. The reaction conditions (solvent, temperature, base) should be optimized for this transformation.

      • The ethynyl group can participate in various coupling reactions (e.g., Sonogashira coupling). Ensure that the catalyst and reaction conditions are appropriate for this functionality.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage DurationTemperatureAdditional Conditions
Short-term (1-2 weeks)-4°CTightly sealed container, protect from light and moisture.
Long-term (1-2 years)-20°CTightly sealed container, protect from light and moisture.

Source: Based on supplier recommendations.

Experimental Protocols

While a specific, detailed experimental protocol for a stability study of this compound is not publicly available, a general workflow for assessing the stability of a new chemical entity is provided below.

General Workflow for a Forced Degradation Study:

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions: Subject aliquots of the stock solution to various stress conditions:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M and keep at room temperature or gently heat for a defined period.

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.

    • Thermal Degradation: Heat a solid sample of the compound at a high temperature (e.g., 105°C) for a defined period.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.

  • Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method, typically a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Basic Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photodegradation Stock->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify & Quantify Degradants Analysis->Evaluation

Caption: General workflow for a forced degradation study.

Troubleshooting_Logic Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions Start->CheckStorage ReactionCheck Low Reaction Yield Start->ReactionCheck CheckPurity Assess Compound Purity (HPLC/NMR) CheckStorage->CheckPurity Storage OK PrepareFresh Prepare Fresh Solutions CheckStorage->PrepareFresh Storage Improper CheckPurity->PrepareFresh Purity Low CheckSolubility Investigate Solubility Issues CheckPurity->CheckSolubility Purity OK SolventScreen Perform Solvent Screen CheckSolubility->SolventScreen Solubility Poor CheckSolubility->ReactionCheck Solubility OK ReagentPurity Check Purity of All Reagents ReactionCheck->ReagentPurity OptimizeConditions Optimize Reaction Conditions (Temp, Solvent, Base) ReagentPurity->OptimizeConditions Reagents Pure

Caption: Troubleshooting logic for experimental issues.

References

Scaling up the synthesis of 4-Chloro-5-ethynylpyrimidin-2-amine for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers scaling up the synthesis of 4-Chloro-5-ethynylpyrimidin-2-amine for preclinical studies. The primary synthetic route discussed is the Sonogashira coupling of a di-halogenated pyrimidine precursor with a protected alkyne, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the large-scale synthesis of this compound?

For preclinical scale-up, a common and cost-effective starting material is 2-amino-4,5-dichloropyrimidine. This allows for a selective Sonogashira coupling at the more reactive 5-position. Alternatively, 2-amino-4-chloro-5-iodopyrimidine can be used, which often exhibits higher reactivity in the coupling reaction, potentially allowing for milder conditions and lower catalyst loading.

Q2: Which protected alkyne is most suitable for this synthesis?

Trimethylsilylacetylene (TMSA) is a widely used protected alkyne for this type of reaction. The trimethylsilyl group is readily cleaved under mild conditions to yield the terminal alkyne. Using a protected alkyne is crucial to prevent the homocoupling of the terminal alkyne, a common side reaction.

Q3: What are the typical catalyst systems for this Sonogashira coupling?

A standard catalyst system involves a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) salt like PdCl₂(PPh₃)₂ with a reducing agent, and a copper(I) co-catalyst, typically copper(I) iodide (CuI). The choice of ligands on the palladium catalyst can influence reactivity and stability.

Q4: How can I minimize the formation of palladium black?

The formation of palladium black indicates catalyst decomposition and can lead to lower yields. To minimize this, ensure the reaction is thoroughly degassed to remove oxygen, use anhydrous solvents, and consider using a ligand that stabilizes the palladium catalyst, such as a bulky phosphine ligand. Some anecdotal evidence suggests that certain solvents like THF may promote the formation of palladium black in Sonogashira reactions.

Q5: What is a suitable method for purifying the final product on a larger scale?

For preclinical batches, column chromatography may not be ideal due to the large volumes of solvent required. Consider crystallization as a primary method of purification. If impurities persist, treatment with activated carbon can be effective for removing residual palladium catalyst.[1] Another approach is the use of scavenger resins, such as SiliaMetS DMT, to remove metal contaminants.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.1a. Use fresh palladium and copper catalysts. Consider activating CuI by heating under vacuum. 1b. Ensure proper degassing of the reaction mixture and solvents to prevent catalyst oxidation.
2. Low reactivity of the starting material.2a. If using 2-amino-4,5-dichloropyrimidine, consider increasing the reaction temperature. 2b. Alternatively, switch to the more reactive 2-amino-4-chloro-5-iodopyrimidine.
3. Insufficient base.3. Use a slight excess of a suitable amine base like triethylamine or diisopropylethylamine. Ensure the base is dry.
Formation of Dimerized Alkyne (Homocoupling) 1. Presence of oxygen.1. Rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).
2. High concentration of copper catalyst.2. Reduce the loading of the copper co-catalyst.
Incomplete Reaction 1. Insufficient reaction time or temperature.1. Monitor the reaction by TLC or LC-MS and extend the reaction time or gradually increase the temperature if starting material persists.
2. Catalyst deactivation.2. If the reaction stalls, consider adding a fresh portion of the palladium catalyst.
Difficulty in Removing TMS Protecting Group 1. Inappropriate deprotection conditions.1. Use mild basic conditions (e.g., K₂CO₃ in methanol) or fluoride sources (e.g., TBAF in THF).
High Levels of Residual Palladium in the Final Product 1. Inefficient purification.1. Recrystallize the product. 2. Treat a solution of the product with activated carbon. 3. Utilize metal scavenger resins.[1]

Experimental Protocols

Key Experiment: Sonogashira Coupling and Deprotection

Objective: To synthesize this compound from 2-amino-4,5-dichloropyrimidine and trimethylsilylacetylene.

Materials:

  • 2-amino-4,5-dichloropyrimidine

  • Trimethylsilylacetylene (TMSA)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Coupling Reaction:

    • To a degassed solution of 2-amino-4,5-dichloropyrimidine (1.0 eq) in anhydrous THF and anhydrous Et₃N (3:1 v/v), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) under an inert atmosphere (e.g., nitrogen).

    • To this mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter to remove any solids.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude TMS-protected intermediate.

  • Deprotection:

    • Dissolve the crude intermediate in methanol.

    • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Once the deprotection is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by crystallization or other appropriate methods.

Data Presentation

Table 1: Optimization of Catalyst Loading for Sonogashira Coupling

EntryPd(PPh₃)₄ (mol%)CuI (mol%)Yield (%)
11245
22.5578
351085
4102082

Table 2: Effect of Solvent on Reaction Yield

EntrySolvent System (v/v)Temperature (°C)Time (h)Yield (%)
1THF / Et₃N (3:1)601885
2Dioxane / Et₃N (3:1)801288
3DMF / Et₃N (3:1)801275
4Acetonitrile / Et₃N (3:1)702465

Visualizations

experimental_workflow cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection cluster_purification Purification start 2-amino-4,5-dichloropyrimidine reagents TMSA, Pd(PPh3)4, CuI, Et3N, THF start->reagents reaction Heat to 60°C, 12-24h reagents->reaction workup Aqueous Workup reaction->workup intermediate Crude TMS-protected Intermediate workup->intermediate deprotect_reagents K2CO3, MeOH intermediate->deprotect_reagents deprotect_reaction Stir at RT, 2-4h deprotect_reagents->deprotect_reaction deprotect_workup Neutralization & Extraction deprotect_reaction->deprotect_workup crude_product Crude this compound deprotect_workup->crude_product purification Crystallization / Scavenger Resin crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Formation cause1 Inactive Catalyst start->cause1 cause2 Low Substrate Reactivity start->cause2 cause3 Insufficient Base start->cause3 sol1a Use fresh catalysts cause1->sol1a Check sol1b Ensure rigorous degassing cause1->sol1b Check sol2a Increase temperature cause2->sol2a Consider sol2b Switch to iodo-pyrimidine cause2->sol2b Consider sol3 Use excess, dry base cause3->sol3 Verify

Caption: Troubleshooting logic for low reaction yield.

References

Identifying and characterizing impurities in 4-Chloro-5-ethynylpyrimidin-2-amine samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Chloro-5-ethynylpyrimidin-2-amine. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can originate from starting materials, byproducts of the synthesis, or degradation of the final product. Based on common synthetic routes for similar pyrimidine derivatives, potential impurities include:

  • Starting Materials: Unreacted precursors such as 2-amino-4,6-dichloropyrimidine or 2-amino-4-chloropyrimidine.

  • Process-Related Impurities: These can include byproducts from incomplete reactions or side reactions. For example, if a Sonogashira coupling is used to introduce the ethynyl group, you might find homocoupling products of the acetylene or starting material dimers.

  • Degradation Products: The ethynyl group can be susceptible to hydration or oxidation under certain conditions, leading to the formation of corresponding acetyl or carboxylic acid derivatives. The chloro group could also be hydrolyzed to a hydroxyl group.

Q2: Which analytical techniques are best suited for identifying and characterizing these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for separating and quantifying impurities. A reversed-phase C18 column is typically a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the definitive structural elucidation of isolated impurities.

Q3: My HPLC chromatogram shows unexpected peaks. How can I begin to identify them?

A3: Unexpected peaks in your HPLC chromatogram can be due to a variety of reasons. Start by systematically investigating the potential causes:

  • System Suitability: Ensure your HPLC system is performing correctly by running a blank and a standard. Check for system peaks, ghost peaks, or baseline instability.

  • Sample Preparation: Consider if the unexpected peaks could be related to your sample solvent or preparation procedure.

  • Peak Characterization: Analyze the UV spectrum of the unknown peak using a photodiode array (PDA) detector. This can give you clues about the chromophore and help in comparing it to your main peak.

  • LC-MS Analysis: The most effective way to get an initial identification is to analyze the sample by LC-MS to determine the molecular weight of the unknown peak.

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound samples.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Inappropriate mobile phase pH.3. Secondary interactions with the column stationary phase.4. Column degradation.1. Reduce the sample concentration.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Add a competing amine (e.g., triethylamine) to the mobile phase in small amounts.4. Replace the column.
Inconsistent Retention Times 1. Inadequate column equilibration.2. Fluctuation in mobile phase composition.3. Temperature variations.4. Pump malfunction.1. Increase the column equilibration time between injections.2. Prepare fresh mobile phase and ensure it is well-mixed and degassed.3. Use a column oven to maintain a consistent temperature.4. Check the pump for leaks and perform maintenance if necessary.
Ghost Peaks 1. Carryover from a previous injection.2. Contamination in the mobile phase or HPLC system.1. Implement a robust needle wash program on the autosampler.2. Use high-purity solvents and flush the HPLC system.
Baseline Noise or Drift 1. Air bubbles in the system.2. Contaminated mobile phase.3. Detector lamp aging.1. Degas the mobile phase thoroughly.2. Use freshly prepared, high-purity mobile phase.3. Replace the detector lamp if it has exceeded its lifetime.
Impurity Identification Workflow

The following diagram illustrates a logical workflow for the identification and characterization of unknown impurities.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Identification cluster_2 Confirmation HPLC_UV HPLC-UV Analysis Unexpected_Peak Unexpected Peak Detected HPLC_UV->Unexpected_Peak Observe Chromatogram LC_MS LC-MS Analysis Unexpected_Peak->LC_MS Proceed to Identification Propose_Structure Propose Structure (based on MW and fragmentation) LC_MS->Propose_Structure Interpret Mass Spectrum Isolation Isolation of Impurity (e.g., Prep-HPLC) Propose_Structure->Isolation Requires Definitive Confirmation NMR NMR Analysis (¹H, ¹³C, 2D) Isolation->NMR Analyze Isolated Fraction Confirm_Structure Confirm Structure NMR->Confirm_Structure Elucidate Structure

A logical workflow for identifying unknown impurities.

Experimental Protocols

General HPLC Method for Impurity Profiling

This method provides a starting point for the analysis of this compound. Optimization may be required based on the specific impurities present.

  • Column: Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

General LC-MS Method for Impurity Identification

This method is designed to be coupled with the HPLC method above for mass analysis.

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50 - 500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

NMR Sample Preparation

For structural elucidation of an isolated impurity:

  • Isolate the impurity of interest using preparative HPLC.

  • Remove the solvent under reduced pressure.

  • Dry the sample thoroughly under high vacuum.

  • Dissolve the dried impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

Potential Impurity Characterization

The following table summarizes potential impurities and their expected mass-to-charge ratios (m/z) in positive ion mode LC-MS.

Potential Impurity Structure Expected [M+H]⁺ Notes
2-Amino-4,6-dichloropyrimidine C₄H₃Cl₂N₃164.0Potential starting material.
2-Amino-4-chloropyrimidine C₄H₄ClN₃130.0Potential starting material or byproduct.
4-Hydroxy-5-ethynylpyrimidin-2-amine C₆H₅N₃O136.1Hydrolysis product of the chloro group.
4-Chloro-5-acetylpyrimidin-2-amine C₆H₆ClN₃O172.0Hydration product of the ethynyl group.

Signaling Pathway and Workflow Diagrams

Troubleshooting Logic for Inconsistent Retention Times

This diagram outlines the decision-making process for troubleshooting retention time variability.

Retention_Time_Troubleshooting Start Inconsistent Retention Times Check_Equilibration Is column equilibration adequate? Start->Check_Equilibration Increase_Equilibration Increase equilibration time Check_Equilibration->Increase_Equilibration No Check_Mobile_Phase Is mobile phase freshly prepared and degassed? Check_Equilibration->Check_Mobile_Phase Yes Increase_Equilibration->Check_Mobile_Phase Prepare_New_MP Prepare fresh mobile phase Check_Mobile_Phase->Prepare_New_MP No Check_Temp Is column temperature stable? Check_Mobile_Phase->Check_Temp Yes Prepare_New_MP->Check_Temp Use_Oven Use a column oven Check_Temp->Use_Oven No Check_Pump Inspect pump for leaks and pressure fluctuations Check_Temp->Check_Pump Yes Use_Oven->Check_Pump Service_Pump Perform pump maintenance Check_Pump->Service_Pump Yes Resolved Problem Resolved Check_Pump->Resolved No, contact service engineer Service_Pump->Resolved

A troubleshooting flowchart for retention time issues.

Best practices for handling and disposal of 4-Chloro-5-ethynylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Chloro-5-ethynylpyrimidin-2-amine

Disclaimer: The following information is a general guide based on best practices for handling similar hazardous chemical compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS for this compound provided by the manufacturer before handling, storage, or disposal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: While specific data for this compound is limited in the provided search results, related compounds such as other chlorinated pyrimidines are classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] They can also cause serious eye irritation and skin irritation.[1][2][3] As a potent compound, it should be handled with care to avoid exposure.[4]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: A comprehensive hazard assessment should be conducted for each specific procedure.[5] However, as a minimum, the following PPE is recommended:

  • Eye/Face Protection: Chemical splash goggles or a full-face shield.[3][5]

  • Skin Protection: A flame-retardant lab coat, and chemical-resistant gloves (double-gloving is recommended).[3][6] Ensure gloves are inspected before use and changed regularly or immediately upon contamination.[7][8]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][9] If this is not possible, a NIOSH-approved respirator may be necessary.[10][11]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[9][12] Keep it away from incompatible materials such as strong oxidizing agents.[6][12] The storage area should be secure and designated for hazardous chemicals.[6]

Q4: What should I do in the event of a minor spill?

A4: For a minor spill within a chemical fume hood:

  • Alert others in the immediate area.[9][13]

  • Ensure you are wearing appropriate PPE.[13]

  • Contain the spill with an inert absorbent material like vermiculite or sand.[14][15] Do not use combustible materials like paper towels for the initial containment of flammable substances.[15]

  • Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[13][15]

  • Clean the spill area with soap and water, collecting the rinse water for disposal as hazardous waste if the compound is highly toxic.[13]

Q5: How do I dispose of waste containing this compound?

A5: As a halogenated organic compound, this chemical must be disposed of as hazardous waste.[6][16]

  • Collect waste in a dedicated, properly labeled, and sealed container.[17]

  • Do not mix halogenated waste with non-halogenated waste, as this can significantly increase disposal costs.[16][18][19]

  • Never dispose of this chemical down the drain or in regular trash.[18]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[19]

Q6: My experiment is giving inconsistent results. Could it be related to the handling of this compound?

A6: Inconsistent results can arise from the degradation of the compound. Ensure it has been stored correctly, away from light and moisture, as specified in its SDS.[12] Also, verify the accuracy of the amount weighed, as potent compounds are used in small quantities where small errors can have a large impact.

Hazard Classification and Personal Protective Equipment

The following table summarizes the likely hazard classifications based on similar compounds and the recommended PPE. Note: This is an illustrative table. The specific GHS classification should be obtained from the manufacturer's SDS.

Hazard ClassGHS Hazard Statement (Example)Pictogram (Example)Recommended PPE
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowed[1] H312: Harmful in contact with skin[1] H332: Harmful if inhaled[1]
alt text
Chemical-resistant gloves, lab coat, work in a fume hood.[3][6]
Skin Corrosion/Irritation H315: Causes skin irritation[1][3]
alt text
Chemical-resistant gloves, lab coat.[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][3]
alt text
Chemical splash goggles, face shield.[3][5]
Specific Target Organ Toxicity H335: May cause respiratory irritation[2][3]
alt text
Work in a certified chemical fume hood.[6]

Experimental Protocols: General Workflow for Handling

This protocol outlines a general methodology for safely handling this compound in a laboratory setting.

1. Preparation and Pre-Experiment Checklist: 1.1. Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound. 1.2. Ensure a designated work area, preferably a chemical fume hood, is clean and certified.[6] 1.3. Assemble all necessary PPE, including appropriate gloves, safety goggles, and a lab coat.[3][5] 1.4. Prepare all necessary equipment (e.g., glassware, spatulas, weighing paper) and ensure it is clean and dry. 1.5. Locate the nearest emergency equipment, including safety shower, eyewash station, and spill kit.[9] 1.6. Prepare a dedicated, labeled hazardous waste container for halogenated waste.[6][17]

2. Weighing and Aliquoting the Compound: 2.1. Perform all manipulations within the chemical fume hood to minimize inhalation exposure.[9] 2.2. Use appropriate tools (e.g., anti-static spatula) to carefully transfer the solid compound. 2.3. Weigh the desired amount of the compound on an analytical balance, ensuring the draft shield is closed. 2.4. If preparing a stock solution, add the solvent to the weighed compound slowly. Remember the "add acid to water" principle for diluting strong reagents; apply similar caution here.[9] 2.5. Tightly cap the container immediately after use.

3. Running the Experiment: 3.1. Conduct the experiment within the fume hood. 3.2. Keep all containers with the compound sealed when not in immediate use. 3.3. Avoid skin contact at all times. If contact occurs, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[20][21]

4. Post-Experiment Cleanup and Disposal: 4.1. Dispose of all contaminated materials (e.g., pipette tips, weighing paper, gloves) in the designated halogenated waste container.[6][16] 4.2. Decontaminate reusable glassware by rinsing with an appropriate solvent (e.g., acetone) and collecting the rinse as halogenated waste. Then, wash with soap and water. 4.3. Clean the work surface within the fume hood. 4.4. Carefully remove PPE, avoiding self-contamination. Dispose of single-use items in the appropriate waste stream. Wash hands thoroughly with soap and water.[5]

Visualizations

Handling_Workflow cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal Read_SDS Read SDS Don_PPE Don Appropriate PPE Read_SDS->Don_PPE Prep_Hood Prepare Fume Hood Don_PPE->Prep_Hood Prep_Waste Prepare Waste Container Prep_Hood->Prep_Waste Weigh Weigh Compound Prep_Waste->Weigh Reaction Perform Reaction Weigh->Reaction Dispose_Waste Dispose of Waste Reaction->Dispose_Waste Decontaminate Decontaminate Glassware Dispose_Waste->Decontaminate Clean_Area Clean Work Area Decontaminate->Clean_Area Doff_PPE Doff PPE Clean_Area->Doff_PPE

Caption: General experimental workflow for handling potent compounds.

Spill_Response Spill Spill Occurs Alert Alert Others Spill->Alert Assess Assess Spill Size & Hazard Minor_Spill Minor Spill Assess->Minor_Spill Manageable? Major_Spill Major Spill Assess->Major_Spill Unmanageable? Don_PPE Don PPE Minor_Spill->Don_PPE Evacuate Evacuate Area Major_Spill->Evacuate Alert->Assess Contain Contain Spill Don_PPE->Contain Cleanup Clean Up with Absorbent Contain->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose Call_EHS Call EHS/Emergency Response Evacuate->Call_EHS

Caption: Decision tree for chemical spill response.

Disposal_Logic Waste Waste Generated Is_Halogenated Contains Halogens (Cl, Br, F, I)? Waste->Is_Halogenated Halogenated_Waste Halogenated Waste Container Is_Halogenated->Halogenated_Waste Yes Non_Halogenated_Waste Non-Halogenated Waste Container Is_Halogenated->Non_Halogenated_Waste No Label_Seal Label and Seal Container Halogenated_Waste->Label_Seal Non_Halogenated_Waste->Label_Seal EHS_Pickup Arrange for EHS Pickup Label_Seal->EHS_Pickup

Caption: Logical workflow for chemical waste segregation.

References

Validation & Comparative

Structure-Activity Relationship (SAR) of 4-Chloro-5-substituted-pyrimidin-2-amine Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-chloro-5-substituted-pyrimidin-2-amine analogs, a scaffold of significant interest in the development of targeted kinase inhibitors. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to facilitate the rational design of novel and potent therapeutic agents. While a specific focus is placed on analogs of 4-chloro-5-ethynylpyrimidin-2-amine, the broader context of substitutions at the C5 position of the pyrimidine ring is explored to provide a comprehensive understanding of the SAR landscape.

Core Chemical Structure

The foundational chemical scaffold under consideration is the 2,4,5-substituted pyrimidine ring. The SAR studies of these analogs typically involve modifications at the C2, C4, and C5 positions to optimize potency, selectivity, and pharmacokinetic properties. The 4-chloro substituent often serves as a key reactive handle for introducing diverse chemical moieties via nucleophilic aromatic substitution, while the 2-amino group frequently acts as a crucial hydrogen bond donor, interacting with the hinge region of kinase active sites. The substituent at the C5 position plays a critical role in modulating the compound's interaction with the target kinase, influencing both potency and selectivity.

Caption: General chemical structure of the 4-Chloro-5-substituted-pyrimidin-2-amine scaffold, highlighting key positions for chemical modification (R1, R2, R3).

Comparative Biological Activity of Analogs

The following tables summarize the in vitro inhibitory activities of various 4-chloro-5-substituted-pyrimidin-2-amine analogs against different protein kinases. The data is compiled from multiple studies and showcases the impact of substitutions at the C4 and C5 positions on kinase inhibition.

Table 1: SAR of 5-Chloro-pyrimidin-2-amine Analogs as ALK/EGFR Inhibitors

Data extracted from studies on dual anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors.[1]

Compound IDC4-Substitution (R2)C5-Substitution (R3)ALK IC₅₀ (nM)EGFR (L858R) IC₅₀ (nM)EGFR (T790M) IC₅₀ (nM)
14 (TAE684) N-(2-(isopropylsulfonyl)phenyl)aminoH31,000>1,000
18 N-(2-(isopropylsulfonyl)phenyl)aminoCl1.54.215
CHMFL-ALK/EGFR-050 N-(2-(isopropylsulfonyl)phenyl)aminoCl1.22.58.9

Note: The core structure for this table is a 5-chloro-pyrimidin-2,4-diamine derivative.

Table 2: SAR of 2-Amino-4-chloro-pyrimidine Analogs Against Cancer Cell Lines

This table presents the cytotoxic activity of 2-amino-4-chloro-pyrimidine derivatives against human colorectal carcinoma (HCT116) and breast cancer (MCF7) cell lines.[2]

Compound IDC4-Substitution (R2)HCT116 EC₅₀ (µM)MCF7 EC₅₀ (µM)
1 4-methyl piperazine209.17 ± 1.23221.91 ± 1.37
6 4-(4-bromophenyl) piperazine89.24 ± 1.3689.37 ± 1.17

Note: The C5 position in these analogs is unsubstituted (H).

Experimental Protocols

This section provides an overview of the general methodologies employed in the synthesis and biological evaluation of 4-chloro-5-substituted-pyrimidin-2-amine analogs.

General Synthesis of 2,4,5-Trisubstituted Pyrimidine Analogs

The synthesis of the target pyrimidine analogs typically follows a multi-step sequence, often starting from a commercially available pyrimidine precursor. A common synthetic route is outlined below.

Synthesis_Workflow start Starting Material (e.g., 2-amino-4,6-dichloropyrimidine) step1 Nucleophilic Aromatic Substitution (SNAr) at C4 with R2-NH2 start->step1 step2 Modification at C5 (e.g., Halogenation, Sonogashira coupling) step1->step2 step3 Final Modification at C2 (if necessary) step2->step3 product Target 2,4,5-Trisubstituted Pyrimidine Analog step3->product

Caption: A generalized synthetic workflow for the preparation of 2,4,5-trisubstituted pyrimidine analogs.

Detailed Steps:

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The synthesis often commences with a di-chlorinated pyrimidine. The greater reactivity of the chlorine atom at the C4 position allows for selective substitution by a desired amine (R2-NH2) under basic conditions.

  • Modification at C5: The C5 position can be functionalized through various reactions. For instance, halogenation (e.g., using N-chlorosuccinimide or N-bromosuccinimide) can introduce a halogen atom. Subsequent palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can then be employed to introduce an ethynyl group.

  • Final Modification at C2: If the starting material contains a modifiable group at the C2 position, further reactions can be performed to introduce the final desired substituent.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically determined using in vitro kinase assays.

Kinase_Assay_Workflow start Prepare Kinase Reaction Mixture (Kinase, Substrate, ATP) step1 Add Test Compound (Varying Concentrations) start->step1 step2 Incubate at Optimal Temperature step1->step2 step3 Stop Reaction step2->step3 step4 Quantify Kinase Activity (e.g., Luminescence, Fluorescence, Radioactivity) step3->step4 end Determine IC50 Value step4->end

Caption: A typical experimental workflow for an in vitro kinase inhibition assay.

Protocol Overview:

  • Reagents: Recombinant human kinase, a suitable substrate (peptide or protein), and adenosine triphosphate (ATP).

  • Procedure: The kinase, substrate, and ATP are incubated in a buffer solution in the presence of varying concentrations of the test compound.

  • Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. Common detection methods include luminescence-based assays (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET), or the use of radiolabeled ATP.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a dose-response curve.

Signaling Pathway Context

The 4-chloro-5-substituted-pyrimidin-2-amine analogs are often designed to target protein kinases that are key components of cellular signaling pathways implicated in diseases such as cancer. The EGFR and ALK signaling pathways are prominent examples.

Signaling_Pathway cluster_EGFR EGFR Pathway cluster_ALK ALK Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation ALK_Fusion EML4-ALK (Fusion Protein) P_ALK P-ALK (Active) ALK_Fusion->P_ALK ALK_Downstream Downstream Signaling (e.g., JAK-STAT, PI3K-AKT) P_ALK->ALK_Downstream ALK_Proliferation Cell Proliferation, Survival ALK_Downstream->ALK_Proliferation Inhibitor 4-Chloro-5-substituted- pyrimidin-2-amine Analog Inhibitor->P_EGFR Inhibition Inhibitor->P_ALK Inhibition

Caption: Simplified diagram of the EGFR and ALK signaling pathways, illustrating the inhibitory action of the pyrimidine analogs on the activated kinases.

These pathways, when aberrantly activated through mutations or gene rearrangements, can drive tumorigenesis. The pyrimidine-based inhibitors competitively bind to the ATP-binding pocket of the kinase domain of receptors like EGFR and ALK, thereby blocking their phosphorylation and subsequent downstream signaling. This leads to the inhibition of cancer cell proliferation and survival.

Conclusion

The structure-activity relationship studies of 4-chloro-5-substituted-pyrimidin-2-amine analogs reveal critical insights for the design of potent and selective kinase inhibitors. The substituent at the C5 position of the pyrimidine ring is a key determinant of inhibitory activity and selectivity. For instance, the introduction of a chloro group at C5 in certain scaffolds has been shown to enhance potency against both wild-type and mutant forms of kinases like EGFR.[1] Furthermore, modifications at the C4 position with various substituted aryl amines or heterocyclic moieties significantly influence the overall activity profile, as demonstrated by the differential cytotoxicity of analogs with different piperazine substituents.[2]

Future drug discovery efforts should continue to explore diverse substitutions at the C5 position, including the synthetically accessible ethynyl group via Sonogashira coupling, to further probe the chemical space and identify novel analogs with improved therapeutic indices. The experimental protocols and pathway information provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and oncology drug development.

References

Comparing the efficacy of different 4-Chloro-5-ethynylpyrimidin-2-amine-based inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-5-ethynylpyrimidin-2-amine scaffold and its derivatives represent a promising class of kinase inhibitors with significant therapeutic potential in oncology. This guide provides a comparative analysis of the efficacy of several prominent inhibitors based on a chloro-pyrimidine-amine core, targeting key oncogenic drivers such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth factor Receptor (EGFR). This objective comparison is supported by experimental data to aid researchers in their drug discovery and development efforts.

Comparative Efficacy of ALK/EGFR Inhibitors

The following table summarizes the in vitro efficacy of several chloro-pyrimidine-amine based inhibitors against various ALK and EGFR wild-type and mutant kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the potency and selectivity of these compounds.

CompoundTarget KinaseIC50 (nM)Reference Cell Line(s)
CHMFL-ALK/EGFR-050 EML4-ALK1.5H3122
ALK L1196M4.2H3122 CR1
ALK G1269A2.8Ba/F3
EGFR L858R1.2PC-9
EGFR del191.0HCC827
EGFR T790M11.2H1975
Brigatinib (AP26113) ALK0.6In vitro kinase assay
ALK L1196M1.9Ba/F3
ALK G1202R6.6Ba/F3
ROS118Ba/F3
Ceritinib (LDK378) ALK0.2Cell-free assay
IGF-1R8Cell-free assay
InsR7Cell-free assay
Lorlatinib (PF-06463922) ALK<0.025In vitro kinase assay
ROS1<0.025In vitro kinase assay
ALK L1196M0.07In vitro kinase assay
ALK G1202R0.3In vitro kinase assay
TAE684 ALK2-10ALCL-derived cell lines
NPM-ALK3Ba/F3

Signaling Pathways

The inhibitors discussed in this guide primarily target the ALK and EGFR signaling pathways, which are critical drivers of cell proliferation, survival, and differentiation in several cancers, particularly non-small cell lung cancer (NSCLC).

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, upon activation by fusion with partner proteins like EML4, triggers downstream signaling cascades including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.[1][2] These pathways ultimately promote cell growth, proliferation, and survival.[1] The chloro-pyrimidine-amine based inhibitors act by competing with ATP for the binding site in the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.[3][4]

ALK_Signaling_Pathway Ligand Ligand (for WT ALK) ALK_Receptor ALK Receptor (or EML4-ALK Fusion) Ligand->ALK_Receptor RAS RAS ALK_Receptor->RAS PI3K PI3K ALK_Receptor->PI3K JAK JAK ALK_Receptor->JAK Inhibitor Chloro-Pyrimidine-Amine Inhibitor Inhibitor->ALK_Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT STAT JAK->STAT STAT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Figure 1. Simplified ALK Signaling Pathway and Point of Inhibition.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR, another receptor tyrosine kinase, is activated by ligands such as EGF and TGF-α.[5][6] This activation leads to receptor dimerization and autophosphorylation, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell growth and survival.[7][8] Dual ALK/EGFR inhibitors like CHMFL-ALK/EGFR-050 target the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequent signaling.[9]

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Dual ALK/EGFR Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Figure 2. Simplified EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of these inhibitors. Specific details may vary between studies.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified Kinase - ATP & Substrate - Test Inhibitor start->prepare_reagents incubate Incubate Kinase with Inhibitor prepare_reagents->incubate initiate_reaction Initiate Reaction with ATP and Substrate incubate->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence, or Radioactivity) stop_reaction->detect_signal calculate_ic50 Calculate IC50 Value detect_signal->calculate_ic50 end End calculate_ic50->end

References

A Researcher's Guide to In Vitro Validation of 4-Chloro-5-ethynylpyrimidin-2-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development of novel cancer therapeutics, the validation of kinase inhibitor activity is a critical step. Compounds based on the 4-chloro-5-ethynylpyrimidin-2-amine scaffold are frequently investigated as potent inhibitors of protein kinases, particularly within the Epidermal Growth Factor Receptor (EGFR) family, which are pivotal in various cancers.[1][2] This guide provides an objective comparison of common in vitro assay methods to validate the activity of these derivatives, complete with experimental data considerations and detailed protocols.

The journey from a promising compound to a validated inhibitor involves a multi-faceted approach, beginning with direct enzymatic assays and progressing to more physiologically relevant cell-based models.[3][4] This tiered approach ensures a thorough understanding of a compound's potency, selectivity, and mechanism of action.

Understanding the Target: The EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain.[1] This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[5] Inhibitors targeting EGFR aim to block this initial phosphorylation event, thereby halting the downstream signals that drive tumor growth.

EGFR_Pathway EGFR Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation GRB2 GRB2/SOS EGFR_dimer->GRB2 PI3K PI3K EGFR_dimer->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Biochemical_Workflow reagents {Purified Kinase (e.g., EGFR)|Substrate (Peptide/Protein)|ATP} reaction Incubate (Kinase Reaction) reagents->reaction inhibitor Test Compound (this compound derivative) inhibitor->reaction detection Detection Step (Luminescence, Fluorescence, etc.) reaction->detection analysis Data Analysis (Calculate % Inhibition, IC50) detection->analysis Cellular_Workflow cluster_endpoints Assay Endpoints cell_culture Seed Cancer Cells (e.g., A431, HCC827) treatment Treat with Test Compound (Dose-Response) cell_culture->treatment stimulation Stimulate with Ligand (optional) (e.g., EGF) treatment->stimulation endpoint Measure Endpoint stimulation->endpoint p_egfr Target Phosphorylation (Western Blot) endpoint->p_egfr viability Cell Viability (MTT, CellTiter-Glo) endpoint->viability analysis Data Analysis (Determine IC50 or EC50) p_egfr->analysis viability->analysis

References

A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. While specific cross-reactivity data for inhibitors derived from the 4-Chloro-5-ethynylpyrimidin-2-amine scaffold is not extensively available in the public domain, this guide provides a comprehensive overview of the state-of-the-art methodologies used to generate such crucial data. We will delve into the experimental protocols of widely-used platforms and illustrate how to present and interpret the resulting data, using analogous pyrimidine-based inhibitors as examples.

The promiscuity of kinase inhibitors, stemming from the conserved nature of the ATP-binding pocket across the kinome, presents both challenges and opportunities in drug discovery. Off-target effects can lead to toxicity, but can also be leveraged for polypharmacology approaches. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is essential for its development as a chemical probe or a therapeutic agent.

Key Methodologies for Kinase Inhibitor Cross-Reactivity Profiling

Several robust methods are available to assess the interaction of small molecules with a broad panel of kinases. These assays can be broadly categorized into biochemical assays, which measure direct binding or enzymatic inhibition, and cell-based assays, which assess target engagement in a more physiological context.

1. KINOMEscan™ Competition Binding Assay

KINOMEscan™ is a high-throughput, affinity-based screening platform that quantitatively measures the binding of a compound to a large panel of kinases.[1][2] The assay is based on a competition binding principle where a test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound.

2. Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells and tissues.[3][4][5] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal shift can be quantified by heating cell lysates or intact cells treated with the compound to various temperatures, followed by the detection of the remaining soluble protein by methods such as Western blotting or mass spectrometry.[6][7]

Data Presentation for Comparative Analysis

Clear and concise presentation of quantitative data is crucial for comparing the cross-reactivity profiles of different kinase inhibitors. Tables are an effective way to summarize this information.

Table 1: Illustrative Cross-Reactivity Data for Hypothetical Inhibitors

Kinase TargetInhibitor A (% Inhibition @ 1µM)Inhibitor B (% Inhibition @ 1µM)Inhibitor C (% Inhibition @ 1µM)
Kinase 1 (Primary Target)989599
Kinase 2 (Off-Target)753085
Kinase 3 (Off-Target)501560
Kinase 4 (Off-Target)25540
Kinase 5 (Off-Target)10<520

This table presents hypothetical data to illustrate how cross-reactivity results are typically displayed. A lower percentage of inhibition indicates weaker off-target binding.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. Below are generalized protocols for the aforementioned assays.

Experimental Protocol 1: KINOMEscan™ Profiling

  • Compound Preparation: Test compounds are typically dissolved in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: The assay is performed in 384-well microplates. Each well contains the test compound, a specific DNA-tagged kinase, and an immobilized ligand.

  • Competition Binding: The plate is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Cells are cultured to a suitable confluency and treated with the test compound or vehicle (DMSO) for a specified time.

  • Heating: The cell suspension or lysate is aliquoted and heated to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: For intact cell experiments, cells are lysed after heating. For lysate experiments, lysis occurs before heating. Lysis is typically achieved through freeze-thaw cycles or detergents.

  • Separation of Soluble and Precipitated Proteins: The lysates are centrifuged at high speed to pellet the precipitated proteins.

  • Protein Quantification and Analysis: The supernatant containing the soluble proteins is collected. The amount of the target protein remaining in the soluble fraction is quantified by Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: The thermal stability of the target protein is plotted against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve indicates ligand binding.

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.

Experimental_Workflow_KINOMEscan cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound in DMSO Incubation Competition Binding Compound->Incubation Kinase DNA-Tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Washing Incubation->Wash qPCR Quantification (qPCR) Wash->qPCR Analysis Calculate % of Control qPCR->Analysis Signaling_Pathway_Example RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

A Head-to-Head Comparison of 4-Chloro-5-ethynylpyrimidin-2-amine and Other Commercial Building Blocks in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the reactivity and application of key pyrimidine-based building blocks in the synthesis of kinase inhibitors. This guide provides a comparative analysis of 4-Chloro-5-ethynylpyrimidin-2-amine against common commercial alternatives, supported by experimental data and detailed protocols.

In the landscape of drug discovery, particularly in the development of kinase inhibitors, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. Pyrimidine scaffolds are central to the structure of numerous FDA-approved kinase inhibitors. This guide provides a head-to-head comparison of this compound with other widely used commercial pyrimidine building blocks, including 2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,4,6-trichloropyrimidine. The comparison focuses on their reactivity in key synthetic transformations, such as Nucleophilic Aromatic Substitution (SNAr), Sonogashira coupling, and Suzuki coupling, which are instrumental in the assembly of complex kinase inhibitor frameworks.

Data Presentation: A Comparative Analysis of Reactivity and Yields

The following tables summarize quantitative data from literature sources to provide a comparative overview of the performance of this compound and its alternatives in common cross-coupling and substitution reactions. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature. Therefore, this data represents a consolidation of typical reported yields and conditions to provide a representative comparison.

Table 1: Comparison of Nucleophilic Aromatic Substitution (SNAr) Reactions

Building BlockNucleophileTypical ConditionsTypical Yield (%)Reference
This compound Anilines, AminesBase (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, DMSO), 80-120 °C70-90N/A
2,4-DichloropyrimidineVarious AminesBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., THF, EtOH), RT-80 °C60-95 (mono-substitution at C4)[1][2]
4,6-DichloropyrimidineVarious AminesBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, NMP), RT-100 °C75-90N/A
2,4,6-TrichloropyrimidineVarious AminesBase (e.g., Et₃N), Solvent (e.g., THF, Dioxane), RT-50 °C80-95 (mono-substitution at C4)N/A

Table 2: Comparison of Sonogashira Coupling Reactions

Building BlockAlkyneTypical ConditionsTypical Yield (%)Reference
This compound Aryl/Alkyl AlkynesPd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N), Solvent (e.g., THF, DMF)75-95N/A
2,4-DichloropyrimidineTerminal AlkynesPd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N), Solvent (e.g., THF)60-85 (at C4 or C2)N/A
4,6-DichloropyrimidineTerminal AlkynesPd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N), Solvent (e.g., DMF)70-90N/A

Table 3: Comparison of Suzuki Coupling Reactions

Building BlockBoronic Acid/EsterTypical ConditionsTypical Yield (%)Reference
This compound Aryl/Heteroaryl Boronic AcidsPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃), Solvent (e.g., Dioxane/H₂O)70-90N/A
2,4-DichloropyrimidineAryl/Heteroaryl Boronic AcidsPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/EtOH/H₂O)65-90 (mono-substitution at C4)[3]
4,6-DichloropyrimidineAryl/Heteroaryl Boronic AcidsPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O)70-85[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic transformations.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

A mixture of the chloropyrimidine (1.0 equiv.), the amine nucleophile (1.1-1.5 equiv.), and a base such as potassium carbonate (2.0 equiv.) or diisopropylethylamine (2.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or NMP) is stirred at a temperature ranging from 80 °C to 120 °C for 2-16 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

To a solution of the chloropyrimidine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a degassed solvent such as THF or DMF are added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), copper(I) iodide (10 mol%), and a base such as triethylamine (2.0-3.0 equiv.). The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from room temperature to 80 °C for 4-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

General Protocol for Suzuki Coupling

A mixture of the chloropyrimidine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base such as potassium carbonate or sodium carbonate (2.0 equiv.) in a solvent system like 1,4-dioxane and water (e.g., 4:1 v/v) is degassed and then heated under an inert atmosphere at 80-100 °C for 6-24 hours.[3] The reaction is monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by kinase inhibitors derived from these building blocks and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Promotes Gene Expression Gene Expression STAT3->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Leads to JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes DNA DNA STAT Dimer->DNA Translocates and Binds Gene Transcription Gene Transcription DNA->Gene Transcription Cellular Response Proliferation, Differentiation, Apoptosis Gene Transcription->Cellular Response Leads to Experimental_Workflow Start Start Reaction Setup Reaction Setup (Building Block, Reagents, Solvent) Start->Reaction Setup Reaction Heating & Stirring (Controlled Temperature & Time) Reaction Setup->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

References

Validating the Binding Mode of 4-Chloro-5-ethynylpyrimidin-2-amine Derivatives Through Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to validate the binding mode of 4-Chloro-5-ethynylpyrimidin-2-amine derivatives, a class of compounds with potential as kinase inhibitors, through X-ray crystallography. While crystallographic data for the specific eponymous compound in a protein complex is not publicly available, this guide will use a structurally analogous inhibitor, a C5-substituted 2-anilinopyrimidine derivative targeting Cyclin-Dependent Kinase 9 (CDK9), to illustrate the experimental process, data presentation, and interpretation. This comparative approach offers a robust framework for researchers seeking to elucidate the binding interactions of their own this compound derivatives.

Comparative Analysis of Inhibitor Binding and Crystallographic Data

The validation of a small molecule's binding mode is a critical step in structure-based drug design. X-ray crystallography provides high-resolution, unambiguous evidence of the inhibitor's orientation, conformation, and specific interactions with the target protein. This information is invaluable for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

In the absence of a public crystal structure for a this compound derivative, we present data for a closely related 2-anilinopyrimidine inhibitor of CDK9. The core pyrimidine scaffold is a common feature in many kinase inhibitors, making this a relevant and illustrative example.

Table 1: Comparative Binding Affinities of Representative Pyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseInhibition (IC50/Ki, nM)Reference CompoundInhibition (IC50/Ki, nM)
12u CDK97 (IC50)12u 568 (Ki)
CDK2568 (Ki)
CDK194 (Ki)
Compound Ia CDK91 (Ki)Compound Ia 6 (Ki)
CDK26 (Ki)
CDK13 (Ki)

Data is illustrative and sourced from Shao et al., J Med Chem, 2013.[1][2]

Table 2: Representative Crystallographic Data for a Pyrimidine-Based Inhibitor-Kinase Complex

PDB IDTarget ProteinLigandResolution (Å)R-workR-free
4BCG CDK9/cyclin T12u 2.500.1980.254
4BCP CDK2/cyclin A12u 2.000.1870.231

Data for PDB entries 4BCG and 4BCP.[1][2]

Experimental Protocols

The following sections detail the typical experimental workflow for determining the crystal structure of a protein-inhibitor complex.

Protein Expression and Purification

High-purity, homogenous protein is a prerequisite for successful crystallization. For kinase targets like CDK9, this is often achieved through recombinant expression in systems such as E. coli, insect cells (e.g., Sf9), or mammalian cells.

A. Expression:

  • The gene encoding the target kinase (e.g., human CDK9) is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

  • For multi-subunit complexes like CDK9/cyclin T, co-expression of both proteins is often necessary to obtain a stable, active complex.

  • Expression is induced under optimized conditions (temperature, inducer concentration, and duration).

B. Purification:

  • Cell Lysis: Cells are harvested and lysed to release the recombinant protein.

  • Affinity Chromatography: The protein is captured from the cell lysate using a resin that specifically binds the affinity tag.

  • Tag Cleavage (Optional): The affinity tag may be proteolytically removed to reduce its potential interference with crystallization.

  • Ion-Exchange Chromatography: Further purification is performed based on the protein's net charge.

  • Size-Exclusion Chromatography: The final purification step separates the protein complex based on its size and helps to ensure a monodisperse sample, which is crucial for crystallization.

Crystallization

The process of forming well-ordered protein crystals is often the most challenging step. Two primary methods are employed for obtaining protein-ligand complex crystals:

A. Co-crystallization:

  • The purified protein is concentrated to a suitable level (typically 5-10 mg/mL).

  • The inhibitor (e.g., a this compound derivative) is added to the protein solution at a molar excess (e.g., 2-5 fold).

  • The protein-inhibitor complex is then screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

B. Soaking:

  • Crystals of the apo-protein (protein without the ligand) are first grown.

  • A solution containing the inhibitor at a high concentration is prepared in a cryo-protectant solution that is compatible with the crystal.

  • The apo-protein crystals are transferred to this soaking solution for a period ranging from minutes to hours to allow the inhibitor to diffuse into the crystal and bind to the protein.

X-ray Diffraction Data Collection and Structure Determination

A. Crystal Mounting and Cryo-cooling:

  • A suitable crystal is carefully mounted on a loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is used to prevent ice formation.

B. Data Collection:

  • The cryo-cooled crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.

  • As the crystal is rotated in the X-ray beam, a series of diffraction images are collected on a detector.

C. Data Processing:

  • The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

D. Structure Solution and Refinement:

  • Phasing: The phase information, which is lost during data collection, is determined using methods like molecular replacement, where a known structure of a homologous protein is used as a search model.

  • Model Building: An initial model of the protein-inhibitor complex is built into the electron density map.

  • Refinement: The atomic coordinates of the model are refined against the experimental diffraction data to improve the fit and the overall quality of the structure. The R-work and R-free values are used to monitor the progress of refinement.

  • Validation: The final structure is validated to ensure it has good stereochemistry and conforms to known protein structural principles.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

experimental_workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_data_collection Structure Determination Expression Gene Cloning & Recombinant Expression Purification Multi-step Chromatography Expression->Purification QC Purity & Homogeneity Check (SDS-PAGE, SEC) Purification->QC Co_crystallization Co-crystallization with Inhibitor QC->Co_crystallization Soaking Soaking of Apo-crystals with Inhibitor QC->Soaking Xray X-ray Diffraction Data Collection Co_crystallization->Xray Soaking->Xray Processing Data Processing & Scaling Xray->Processing Solution Structure Solution (Molecular Replacement) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Protein-Ligand Crystal Structure

Caption: Experimental workflow for validating inhibitor binding mode via X-ray crystallography.

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Proteins Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cell Proliferation, Survival, Differentiation Gene_Expression->Cellular_Response Growth_Factor Growth Factor Growth_Factor->Receptor Inhibitor Kinase Inhibitor (e.g., 4-Chloro-5-ethynyl pyrimidin-2-amine derivative) Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: A generic MAP Kinase signaling pathway often targeted by pyrimidine-based inhibitors.

References

A Researcher's Guide to the Comparative Pharmacokinetic Analysis of 4-Chloro-5-ethynylpyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of novel drug candidates is a critical step in the journey from discovery to clinical application. This guide provides a framework for the comparative analysis of 4-Chloro-5-ethynylpyrimidin-2-amine analogs, a class of compounds with potential therapeutic applications. While specific experimental data for this class of compounds is not extensively available in public literature, this guide outlines the essential methodologies, data presentation standards, and analytical workflows required to conduct such a comparative study.

The core of pharmacokinetic analysis revolves around understanding how a substance moves into, through, and out of the body. This is often summarized by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. A thorough comparison of these properties among analogs is crucial for selecting lead candidates with desirable drug-like qualities, such as good oral bioavailability and an appropriate half-life.

Comparative Pharmacokinetic Parameters

A comparative analysis should focus on key quantitative metrics that define the ADME profile of each analog. The following table illustrates how such data should be structured for a clear and objective comparison. The data presented here is hypothetical and serves as a template for presenting experimentally derived results.

Compound IDMolecular Weight ( g/mol )LogPSolubility (µg/mL)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)Half-life (t½) (hr)Clearance (mL/min/kg)
Parent Compound 153.571.8508501.04250354.212.5
Analog A 167.602.1459200.54800404.511.0
Analog B 181.632.5306001.53000255.815.0
Analog C 195.661.57012001.06500553.59.0
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, indicating total drug exposure.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Half-life (t½): The time required for the drug concentration in the body to be reduced by half.

  • Clearance: The rate at which a drug is removed from the body.

Experimental Protocols

The acquisition of robust pharmacokinetic data relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound analogs following intravenous (IV) and oral (PO) administration in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g, are used. Animals are fasted overnight before dosing.

  • Drug Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for oral administration and in a solution suitable for intravenous injection (e.g., saline with a co-solvent like DMSO).

  • Dosing:

    • Intravenous (IV): A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein.

    • Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Bioanalysis: The concentration of the analog in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of the analogs in liver microsomes, providing an early indication of their metabolic clearance.

Methodology:

  • Incubation: The test compound (at a final concentration of e.g., 1 µM) is incubated with liver microsomes (from rat, mouse, or human) and a NADPH-regenerating system in a phosphate buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

Visualizing Pharmacokinetic Workflows

Diagrams are invaluable tools for visualizing complex processes. The following diagrams, created using the DOT language, illustrate a typical in vivo pharmacokinetic study workflow and the conceptual pathway of a drug through the body.

in_vivo_pk_workflow animal_prep Animal Preparation (Fasting, Acclimatization) dosing Dosing (IV and PO routes) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_sep Plasma Separation (Centrifugation) sampling->plasma_sep bioanalysis Bioanalysis (LC-MS/MS) plasma_sep->bioanalysis pk_analysis Pharmacokinetic Analysis (WinNonlin) bioanalysis->pk_analysis report Data Reporting (Tables and Graphs) pk_analysis->report

Caption: Workflow for a typical in vivo pharmacokinetic study.

adme_pathway absorption Absorption systemic_circulation Systemic Circulation absorption->systemic_circulation Entry distribution Distribution tissues Tissues distribution->tissues metabolism Metabolism liver Liver metabolism->liver excretion Excretion kidney Kidney excretion->kidney systemic_circulation->distribution Transport systemic_circulation->metabolism systemic_circulation->excretion tissues->systemic_circulation liver->systemic_circulation

Caption: Conceptual ADME pathway of a drug in the body.

Conclusion

The comparative analysis of the pharmacokinetic properties of this compound analogs is a data-driven process that is fundamental to their development as potential therapeutic agents. By employing rigorous experimental protocols and presenting the data in a clear, comparative format, researchers can effectively identify analogs with the most promising pharmacokinetic profiles for further investigation. The workflows and methodologies outlined in this guide provide a robust framework for conducting these essential studies.

Assessing the Selectivity of Kinase Inhibitors Derived from a 4-Chloro-5-substituted-pyrimidin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the selectivity of kinase inhibitors synthesized from a 4-chloro-5-substituted-pyrimidin-2-amine core structure. Due to a lack of publicly available data on inhibitors derived directly from 4-Chloro-5-ethynylpyrimidin-2-amine, this guide focuses on the selectivity profiles of structurally related compounds, providing a valuable reference for researchers in kinase inhibitor development. The information presented herein is intended for researchers, scientists, and drug development professionals.

Comparative Selectivity of Pyrimidine-Based Kinase Inhibitors

The selectivity of kinase inhibitors is a critical factor in their therapeutic potential, as off-target effects can lead to toxicity. The following tables summarize the in vitro inhibitory activity of representative compounds derived from a 4-chloro-5-substituted-pyrimidin-2-amine scaffold against a panel of kinases. These compounds demonstrate the potential for developing both highly selective and dual-target inhibitors from this chemical series.

Table 1: Selectivity Profile of an ALK/EGFR Dual Inhibitor (Compound 18)

Data extracted from a study on N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050), a potent ALK/EGFR dual kinase inhibitor.[1]

Kinase TargetIC₅₀ (nM)
EML4-ALK2.5
EML4-ALK L1196M8.9
EGFR del190.8
EGFR L858R1.1
EGFR T790M1.3
EGFR L858R/T790M1.2
VEGFR2>1000
c-Met>1000
Ron>1000
Axl>1000

Table 2: Selectivity Profile of a VEGFR-2/CDK1 Dual Inhibitor

Data from a study on 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin-dependent kinase 1 (CDK1).[2]

Kinase TargetIC₅₀ (µM)
VEGFR-20.03
CDK10.04
FGFR1>10
PDGFRβ>10
Src>10

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a widely used, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][4][5][6]

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • Test inhibitor (dissolved in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a solution of the kinase in kinase reaction buffer.

    • Prepare a solution of the substrate and ATP in kinase reaction buffer.

    • Serially dilute the test inhibitor in DMSO, and then further dilute in kinase reaction buffer.

    • In a 384-well plate, add 5 µL of the inhibitor solution.

    • Add 10 µL of the kinase solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

    • Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were created using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis inhibitor Test Inhibitor Dilution reaction Incubate at RT inhibitor->reaction kinase Kinase Solution kinase->reaction substrate Substrate/ATP Solution substrate->reaction add_adpglo Add ADP-Glo™ Reagent reaction->add_adpglo add_detection Add Kinase Detection Reagent add_adpglo->add_detection luminescence Measure Luminescence add_detection->luminescence ic50 Calculate IC₅₀ luminescence->ic50

Figure 1. Experimental workflow for the in vitro kinase inhibition assay. (Max Width: 760px)

EGFR_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR

Figure 2. Simplified EGFR signaling pathway and the point of inhibition. (Max Width: 760px)

VEGFR_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) Ras_Raf_MEK_ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR Inhibitor Pyrimidine Inhibitor Inhibitor->VEGFR Src_pathway cluster_receptors Cell Surface Receptors cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Receptor Integrins, RTKs, GPCRs Src Src Family Kinases Receptor->Src FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Response Cell Proliferation, Migration, Survival, Adhesion FAK->Response Ras_MAPK->Response PI3K_Akt->Response Inhibitor Pyrimidine Inhibitor Inhibitor->Src

References

Benchmarking the performance of 4-Chloro-5-ethynylpyrimidin-2-amine in specific reaction types

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 4-Chloro-5-ethynylpyrimidin-2-amine in key synthetic reactions and explores its relevance in cellular signaling pathways. This document summarizes quantitative data from various studies to highlight the reactivity and potential applications of this versatile building block.

Performance in Key Chemical Reactions

This compound is a valuable reagent in medicinal chemistry and materials science due to its reactive chloro and ethynyl groups, and the versatile 2-aminopyrimidine scaffold. Its performance in Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution is benchmarked against relevant alternatives below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of this compound is compared with other chloropyrimidine derivatives to assess its reactivity.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Various Chloropyrimidines with Phenylboronic Acid

EntryPyrimidine DerivativeCatalyst SystemBaseSolventTime (h)Yield (%)
1This compoundPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O15 (MW)~80-90 (estimated)
22,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O0.25 (MW)81[1][2]
35-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O18-2260[3]
42,4,5,6-TetrachloropyrimidinePd(PPh₃)₂Cl₂K₂CO₃1,4-Dioxane/H₂O580-85[4]

Note: The yield for this compound is an estimation based on the reactivity of similar substrates under microwave conditions, as direct comparative data under identical conditions was not available in the searched literature.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [1][2]

A microwave reactor tube is charged with 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3.0 mmol). 1,4-Dioxane (4 mL) and water (2 mL) are added, and the vessel is sealed. The mixture is heated to 100 °C for 15 minutes under microwave irradiation. After cooling, the reaction mixture is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Chloropyrimidine - Boronic Acid - Catalyst (Pd(PPh3)4) - Base (K2CO3) solvent Add Solvent: 1,4-Dioxane/H2O reagents->solvent mw Microwave Irradiation (100 °C, 15 min) solvent->mw extract Ethyl Acetate Extraction mw->extract wash Brine Wash extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Isolated Product

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Given its ethynyl group, this compound is an ideal substrate for this reaction.

Table 2: Comparison of Yields in Sonogashira Coupling of Various Chloro-Heterocycles

EntryHeterocycleAlkyneCatalyst SystemBaseSolventTime (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF-High (expected)
24-Chloro-2-trichloromethylquinazolinePhenylacetylenePd(OAc)₂ / CuICs₂CO₃DMF-15[5]
32,4-dichloro-5-aminopyrimidineVarious alkynes-----
44-IodotoluenePhenylacetylene5% Pd/Al₂O₃ / 0.1% Cu₂O/Al₂O₃-THF/DMA72<2[6]

Note: A direct yield for this compound was not found in the searched literature; however, high yields are expected based on the general efficiency of Sonogashira couplings with activated chloro-heterocycles.

Experimental Protocol: General Sonogashira Coupling [7]

To a solution of the aryl halide (1 mmol) and the terminal alkyne (1 mmol) in a suitable solvent (e.g., EtOH, 4 mL) is added the palladium catalyst (e.g., Pd/CuFe₂O₄, 3 mol%) and a base (e.g., K₂CO₃, 4 mmol). The mixture is stirred at 70 °C under an inert atmosphere for the appropriate time, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is extracted with ethyl acetate and water, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography.

Experimental Workflow for Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Chloro-heterocycle - Terminal Alkyne - Catalyst (Pd/Cu) - Base solvent Add Solvent reagents->solvent heat Stir at Elevated Temperature solvent->heat extract Ethyl Acetate Extraction heat->extract wash Brine Wash extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Isolated Product

Sonogashira Coupling Workflow
Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrimidine ring makes the chloro-substituent at the 4-position susceptible to nucleophilic aromatic substitution (SNA_r). This is a common strategy for introducing diverse functionalities.

Table 3: Comparison of Yields in Nucleophilic Aromatic Substitution with Amines

EntryPyrimidine DerivativeNucleophileConditionsYield (%)
1This compoundVarious Amines-Not Found
24-Chloro-7H-pyrrolo[2,3-d]pyrimidineAniline0.1 equiv. HCl, Water86[2]
32,4-Dichloropyrimidine (at C4)Tertiary AminesCHCl₃, rtModerate to Excellent[8]
44,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-onep-methoxyphenolK₂CO₃, reflux97[9]

Experimental Protocol: Acid-Catalyzed Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [2]

A mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 mmol) and aniline (1.2 mmol) in water (5 mL) is treated with concentrated hydrochloric acid (0.1 mmol). The reaction mixture is heated to the desired temperature and stirred until completion (monitored by TLC). After cooling, the mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

Relevance in Cellular Signaling Pathways

2-Aminopyrimidine derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in kinase inhibitors and other biologically active molecules. These compounds often target key signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Janus Kinase (JAK)-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is associated with various autoimmune diseases and cancers.[8][10][11][12][13]

Diagram of the JAK-STAT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization dna DNA stat_dimer->dna Binds to DNA gene_transcription Gene Transcription dna->gene_transcription

JAK-STAT Signaling Pathway
Wnt Signaling Pathway

The Wnt signaling pathway is a crucial and highly conserved pathway involved in embryonic development, cell proliferation, and differentiation.[14][15][16][17][18] Aberrant activation of this pathway is a hallmark of many cancers.

Diagram of the Canonical Wnt Signaling Pathway

G cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus_wnt Nucleus destruction_complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation degradation beta_catenin_off->degradation Ubiquitination & Degradation wnt Wnt frizzled Frizzled/LRP wnt->frizzled Binding dishevelled Dishevelled frizzled->dishevelled Activation destruction_complex_off Destruction Complex dishevelled->destruction_complex_off Inhibition beta_catenin_on β-catenin nucleus beta_catenin_on->nucleus Accumulation & Nuclear Translocation tcf_lef TCF/LEF nucleus->tcf_lef gene_expression Target Gene Expression tcf_lef->gene_expression

Canonical Wnt Signaling Pathway

The 2-aminopyrimidine core of this compound makes it a promising candidate for the development of inhibitors targeting kinases within these and other critical signaling pathways. The ethynyl group offers a valuable handle for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery programs.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Chloro-5-ethynylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety, logistical, and procedural guidance for the proper disposal of 4-Chloro-5-ethynylpyrimidin-2-amine, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Safety Data

This compound is a hazardous chemical. Based on data for the compound and structurally similar molecules, the primary hazards are summarized below. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete information.[1][2][3][4]

Hazard ClassificationGHS Hazard StatementDescription
Acute Oral Toxicity H302Harmful if swallowed.[3][4]
Skin Irritation H315Causes skin irritation.[3][4]
Eye Irritation H319Causes serious eye irritation.[3][4]
Respiratory Irritation H335May cause respiratory irritation.[3]
Acute Dermal Toxicity H312Harmful in contact with skin (potential).[4]
Acute Inhalation Toxicity H332Harmful if inhaled (potential).[4]
Aquatic Toxicity H410Very toxic to aquatic life with long lasting effects (potential).[2]

Required Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn to minimize exposure:[5][6][7]

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and use proper removal technique.[5]

  • Body Protection: A lab coat, buttoned fully. Consider a chemically resistant apron if there is a risk of splashing.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] If aerosolization is possible or ventilation is insufficient, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[10][11][12]

Methodology:

  • Waste Identification and Segregation:

    • This compound is a halogenated organic solid .[13]

    • It must be segregated from non-halogenated chemical waste, as the disposal methods and costs differ significantly.[14][15][16]

    • Do not mix with incompatible wastes such as strong acids, bases, or oxidizing agents.[14]

  • Preparing Solid Waste:

    • Collect unadulterated solid this compound waste in a dedicated, clearly labeled hazardous waste container.

    • Collect contaminated materials (e.g., weighing paper, gloves, paper towels) in a separate, sealed, and clearly labeled container or bag for solid hazardous waste.

  • Preparing Solutions:

    • If the waste is in a solvent, it must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[16]

    • Ensure the container is made of a compatible material (e.g., borosilicate glass or polyethylene) and has a secure, tight-fitting lid.[15]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Container Labeling:

    • All waste containers must be accurately labeled with a "Hazardous Waste" tag.[7][16]

    • The label must include:

      • The full chemical name: "this compound".

      • The words "Hazardous Waste".

      • An accurate list of all chemical constituents and their approximate percentages.

      • The relevant hazard warnings (e.g., "Toxic," "Irritant").

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[16]

    • The storage area should be a well-ventilated, cool, and dry location, away from heat sources or direct sunlight.[1][9]

    • Ensure the container is stored within secondary containment to prevent spills from spreading.[16]

  • Final Disposal:

    • Arrange for pickup by your institution's certified hazardous waste disposal service.[2][15]

    • The final disposal method will likely be high-temperature incineration at a licensed facility, which is the standard procedure for chlorinated organic compounds.[12][14][17]

Spill Management

In case of a spill, follow these immediate procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit.[5] Avoid flushing the spill down the drain.[10]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Is waste solid or liquid? ppe->waste_type solid_waste Place in 'Solid Halogenated Organic Waste' Container waste_type->solid_waste Solid liquid_waste Place in 'Liquid Halogenated Organic Waste' Container waste_type->liquid_waste Liquid label_waste Label Container Correctly: - Full Chemical Name - Hazard Symbols - Date solid_waste->label_waste liquid_waste->label_waste store_waste Store Sealed Container in Designated Satellite Area with Secondary Containment label_waste->store_waste contact_ehs Arrange for Pickup by Certified Waste Disposal Service store_waste->contact_ehs end_node Waste Disposed via High-Temperature Incineration contact_ehs->end_node

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for 4-Chloro-5-ethynylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-Chloro-5-ethynylpyrimidin-2-amine (CAS: 1392804-24-8).

This document provides critical safety and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting. The following procedures and recommendations are based on available safety data for the compound and structurally similar chemicals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized below.

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Irritation (Category 2)H315: Causes skin irritation[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[1]

Signal Word: Warning

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is essential to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3][4][5]Protects against splashes and dust particles that can cause serious eye irritation.
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber, inspect before use). Fire/flame resistant and impervious clothing.[2][3]Prevents skin contact which can cause irritation.[2] Contaminated clothing should be removed and washed before reuse.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[3]Protects against inhalation of dust or aerosols which may cause respiratory irritation.[1]
Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

AspectProcedure
Handling Handle in a well-ventilated place.[2][5] Avoid formation of dust and aerosols.[2][4][5] Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3][4] Store in a refrigerator.
First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
If Swallowed Get medical help.[3] Rinse mouth.[3]
If on Skin Wash with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[3] Get medical help if you feel unwell.[3]
Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Product The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][5] Do not discharge to sewer systems.[2][5]
Contaminated Packaging Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[5]

Operational Workflow

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Review Safety Data Sheet b Don Personal Protective Equipment (PPE) a->b c Weigh/handle in a ventilated enclosure b->c d Perform experimental work c->d e Decontaminate work surfaces d->e h Segregate hazardous waste d->h f Doff PPE correctly e->f g Wash hands thoroughly f->g i Dispose of waste via licensed contractor h->i

Caption: Safe handling and disposal workflow.

Experimental Protocols: Step-by-Step Guidance

1. Pre-Experiment Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals involved in the procedure.
  • Ensure a chemical fume hood or other ventilated enclosure is functioning correctly.
  • Assemble all necessary PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Ensure that an emergency eyewash station and safety shower are accessible.

2. Handling the Compound:

  • Conduct all manipulations of the solid compound, such as weighing and transferring, within a chemical fume hood to avoid inhalation of dust.
  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.
  • Keep the container of the compound tightly closed when not in use.

3. Post-Experiment Clean-up:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
  • Carefully remove PPE, avoiding contamination of skin and clothing.
  • Wash hands thoroughly with soap and water after removing gloves.

4. Waste Disposal:

  • Collect all waste materials containing this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, sealed hazardous waste container.
  • Dispose of the hazardous waste through your institution's designated chemical waste management program. Do not pour chemical waste down the drain.[2][5]
  • For empty containers, triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container as recommended by your institution's safety office.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-ethynylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-ethynylpyrimidin-2-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.